Ketoconazole-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H28Cl2N4O4 |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2 |
Clave InChI |
XMAYWYJOQHXEEK-DNYYUWHPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway and purification process for Ketoconazole-d4. The synthesis is strategically designed to incorporate deuterium (B1214612) atoms into the piperazine (B1678402) moiety, a common approach for generating deuterated internal standards for pharmacokinetic and metabolic studies. The methodologies presented are compiled from established synthetic routes for ketoconazole (B1673606) and its analogues, combined with standard techniques for isotopic labeling.
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a convergent approach, culminating in the coupling of a deuterated piperazine-containing side chain with the core dioxolane structure. The key steps involve the synthesis of the deuterated intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 (B562390), and its subsequent alkylation with the mesylate derivative of the dioxolane ring system.
Synthesis of Intermediates and Final Product
Synthesis of Piperazine-d8 Dihydrochloride (B599025)
The commercially available Piperazine-d8 dihydrochloride serves as the starting material for the introduction of the deuterated piperazine ring. A common method for its preparation involves the catalytic exchange of hydrogen atoms in piperazine with deuterium gas under high pressure and temperature in the presence of a suitable catalyst[1]. This isotopically labeled starting material is crucial for the entire synthetic sequence.
Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
The synthesis of this key deuterated intermediate can be adapted from established procedures for its non-deuterated counterpart.
Experimental Protocol:
A mixture of 4-(1-piperazinyl-d8)phenol dihydrobromide (1 equivalent), acetic anhydride (B1165640) (1.1 equivalents), and potassium carbonate (3 equivalents) in 1,4-dioxane (B91453) is stirred and refluxed for 72 hours[2][3]. After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness. The residue is then stirred in water, and sodium hydrogen carbonate is added to adjust the pH. The resulting precipitate is collected by filtration, dissolved in a dilute hydrochloric acid solution, and washed with trichloromethane. The acidic aqueous phase is then neutralized with ammonium (B1175870) hydroxide (B78521) to precipitate the product. The solid is filtered and recrystallized from ethanol (B145695) to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8[2][3].
| Reactants | Reagents/Solvents | Conditions | Yield | Purity |
| 4-(1-piperazinyl-d8)phenol dihydrobromide | Acetic anhydride, Potassium carbonate, 1,4-Dioxane, Water, Sodium hydrogen carbonate, Hydrochloric acid, Ammonium hydroxide, Ethanol | Reflux, 72 hours | >80% (reported for non-deuterated analogue)[4][5] | High (after recrystallization) |
Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl Methanesulfonate (B1217627)
This intermediate is a key component in the synthesis of ketoconazole and its derivatives. Its synthesis has been well-established in the literature. A common route involves the reaction of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol with imidazole, followed by mesylation.
Final Synthesis of this compound
The final step involves the alkylation of the deuterated phenolic piperazine with the mesylated dioxolane intermediate.
Experimental Protocol:
To a solution of 1-acetyl-4-(4-hydroxyphenyl)piperazine-d8 (1 equivalent) and cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (1 equivalent) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a base like sodium hydride or potassium hydroxide is added[6]. The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is then quenched with water, and the crude this compound is precipitated. The solid is collected by filtration, washed with water, and dried[6][7].
| Reactants | Reagents/Solvents | Conditions | Yield | Purity (crude) |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 | cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate, DMF or DMSO, Sodium hydride or Potassium hydroxide | 25-50 °C, several hours | 75-85% (reported for analogous reactions)[6][7] | ~94% (by HPLC for analogous reactions)[6] |
digraph "this compound Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];A[label="Piperazine-d8 Dihydrochloride"]; B[label="4-(1-piperazinyl-d8)phenol\ndihydrobromide"]; C [label="1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8"]; D [label="cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-\n1,3-dioxolan-4-ylmethyl Methanesulfonate"]; E [label="this compound"];
A -> B[label="Reaction with\np-aminophenol", fontcolor="#5F6368", fontsize=8]; B -> C [label="Acetylation", fontcolor="#5F6368", fontsize=8]; C -> E [label="Alkylation", fontcolor="#5F6368", fontsize=8]; D -> E; }
Purification of this compound
Purification of the final product is critical to ensure high purity for its intended use as a research standard. A two-step purification process involving recrystallization followed by preparative HPLC is recommended.
Recrystallization
Experimental Protocol:
The crude this compound is dissolved in a suitable solvent, with ethanol being a commonly used and effective choice[8]. The crude product is added to a refining kettle with ethanol, and activated carbon can be added to decolorize the solution. The mixture is heated to reflux for approximately 30 minutes and then cooled to 0-5 °C to induce crystallization. The purified crystals are then collected by filtration and dried[8].
| Step | Solvent | Key Parameters | Expected Purity |
| Recrystallization | Ethanol | Reflux, cooling to 0-5 °C, optional activated carbon treatment | >98% |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99.5%), preparative HPLC is the method of choice.
Experimental Protocol:
A reversed-phase preparative HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer)[9][10]. The pH of the mobile phase may be adjusted to optimize separation[9]. The purified this compound is dissolved in a suitable solvent and injected onto the column. The fraction containing the pure product is collected, and the solvent is removed under reduced pressure to yield the final high-purity this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, preparative scale |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) |
| Detection | UV at ~230-254 nm |
| Flow Rate | Optimized for preparative scale |
digraph "this compound Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", penwidth=1.5];A[label="Crude this compound"]; B[label="Recrystallization from Ethanol"]; C [label="Preparative HPLC (C18)"]; D [label="Pure this compound (>99.5%)"];
A -> B; B -> C; C -> D; }
Analytical Characterization
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location and extent of deuterium incorporation.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of this compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should consult the cited literature for more detailed experimental conditions and adapt the procedures as necessary for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 4. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 5. Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine | Semantic Scholar [semanticscholar.org]
- 6. CN101665490B - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]
- 7. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]
- 8. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 9. ijarmps.org [ijarmps.org]
- 10. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide on the Mechanism of Action of Ketoconazole as a CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant and crucial enzyme involved in the metabolism of a vast array of clinically used drugs.[1][2] This profound inhibitory action makes ketoconazole a critical tool in clinical pharmacology for studying drug-drug interactions (DDIs) and a compound of significant interest in drug development.[3][4] This technical guide provides a comprehensive overview of the multifaceted mechanism through which ketoconazole exerts its inhibitory effect on CYP3A4, detailing the molecular interactions, kinetic profiles, and the structural basis of this inhibition. It also outlines key experimental protocols for studying this interaction and presents quantitative data to support the mechanistic discussion.
Core Mechanism of CYP3A4 Inhibition
The primary mechanism of CYP3A4 inhibition by ketoconazole is reversible , involving a direct interaction with the enzyme's active site. The key molecular event is the coordination of the lone pair of electrons from the N3 nitrogen atom of ketoconazole's imidazole ring to the ferric (Fe³⁺) heme iron of the CYP3A4 enzyme.[5] This interaction forms a stable, yet reversible, low-spin enzyme-inhibitor complex.[6][7] This coordination bond effectively occupies the catalytic center of the enzyme, thereby preventing the binding and subsequent metabolism of other substrate molecules.
Ketoconazole is not considered a mechanism-based inhibitor, as pre-incubation with microsomes in the presence of NADPH does not enhance its inhibitory potency.[8][9] This distinguishes it from irreversible inhibitors that require metabolic activation to exert their effect.[8]
References
- 1. Structural basis for ligand promiscuity in cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 3A4 inhibition by ketoconazole: tackling the problem of ligand cooperativity using molecular dynamics simulations and free-energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. Application of CYP3A4 in vitro data to predict clinical drug–drug interactions; predictions of compounds as objects of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Standard: A Deep Dive into the Physicochemical Properties of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ketoconazole-d4, a critical analytical tool in pharmaceutical research and development. This document details its fundamental characteristics, outlines key experimental protocols for its use, and visualizes its role in analytical workflows, serving as an essential resource for scientists engaged in drug analysis and metabolism studies.
Core Physicochemical Properties
This compound, the deuterated analog of the broad-spectrum antifungal agent Ketoconazole (B1673606), is primarily utilized as an internal standard in quantitative bioanalytical assays. Its physicochemical properties are nearly identical to those of Ketoconazole, with the key difference being the increased mass due to the presence of four deuterium (B1214612) atoms. This mass difference is fundamental to its application in mass spectrometry-based methods.
General and Physical Properties
A summary of the key physicochemical data for Ketoconazole and its deuterated form is presented below. The data for Ketoconazole serves as a reliable proxy for this compound, as deuterium substitution has a negligible effect on these bulk properties.
| Property | Value | Reference |
| Chemical Name | cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d4 | [1] |
| Molecular Formula | C₂₆H₂₄D₄Cl₂N₄O₄ | [1] |
| Molecular Weight | 535.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-152 °C (for unlabeled Ketoconazole) | [3][4] |
| pKa | 2.94, 6.51 (for unlabeled Ketoconazole) | [5] |
Solubility Profile
The solubility of Ketoconazole is a critical factor in the preparation of analytical standards and in understanding its behavior in biological systems. The solubility of this compound is expected to be very similar.
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [3] |
| Dichloromethane | Freely soluble | [3] |
| Methanol (B129727) | Soluble | [3][6] |
| Ethanol | Sparingly soluble | [3][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6] |
Spectral Data for Analytical Identification
The spectral characteristics of Ketoconazole are essential for its identification and quantification. While specific spectra for this compound are not readily published, the data for the unlabeled compound are presented here. The primary differences would be observed in the mass spectrum (due to the mass shift) and subtle changes in the IR and NMR spectra.
| Technique | Key Data (for unlabeled Ketoconazole) | Reference |
| UV-Vis Spectroscopy | λmax at approximately 255 nm and 257 nm in methylene (B1212753) chloride and ethanol, respectively. | [7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to its functional groups. | [9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are consistent with the chemical structure. | [2][11][12] |
| Mass Spectrometry (MS) | The MS-MS detection for ketoconazole is typically monitored at a transition of m/z 531.2 → 489.3. | [13] |
Application in Analytical Methodologies
This compound is indispensable as an internal standard for the quantification of Ketoconazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.
Experimental Protocol: Quantification of Ketoconazole in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a synthesized example based on established methodologies.[13][14][15]
1. Preparation of Stock and Working Solutions:
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Ketoconazole in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ketoconazole stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the this compound internal standard working solution.
-
Alkalinize the plasma sample.
-
Add an extraction solvent (e.g., diethyl ether or ethyl acetate) and vortex for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 3 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an additive like formic acid.
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.3
-
This compound: m/z 535.2 → 493.3 (predicted, based on a +4 Da shift)
-
4. Data Analysis:
-
Quantify the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of Ketoconazole in the unknown samples from the calibration curve.
Synthesis and Metabolism
Synthesis Workflow
The synthesis of this compound would follow a similar pathway to that of unlabeled Ketoconazole, with the introduction of deuterium atoms at a suitable stage, likely in the piperazine (B1678402) ring. A generalized synthetic scheme for Ketoconazole is described in the literature and can be adapted.[16][17]
Caption: Generalized synthesis pathway for this compound.
Metabolic Pathway of Ketoconazole
Understanding the metabolism of Ketoconazole is crucial for interpreting pharmacokinetic data and for the design of drug-drug interaction studies. Ketoconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The use of a stable isotope-labeled internal standard like this compound is essential to accurately distinguish the parent drug from its various metabolites in biological samples.[18][19]
Caption: Major metabolic pathways of Ketoconazole.
Conclusion
This compound is a high-fidelity analytical standard essential for the accurate quantification of Ketoconazole in complex biological matrices. Its physicochemical properties, being nearly identical to the parent compound, ensure its reliability as an internal standard in demanding analytical methods such as LC-MS/MS. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their analytical workflows.
References
- 1. clearsynth.com [clearsynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.who.int [cdn.who.int]
- 4. 65277-42-1 CAS MSDS (Ketoconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sec.gov [sec.gov]
- 7. UV spectrophotometric method development and validation for estimation of ketoconazole in bulk and pharmaceutical dosage form - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ketoconazole(65277-42-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 17. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
Deuterated Ketoconazole: A Stable Isotope-Labeled Internal Standard for Accurate Bioanalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity. A key element in robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are considered the most effective choice as they co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for matrix effects and ensuring the highest degree of accuracy and precision.
This technical guide provides a comprehensive overview of the application of deuterated ketoconazole (B1673606) as a stable isotope-labeled internal standard for the quantitative analysis of ketoconazole in biological samples. Ketoconazole is a broad-spectrum antifungal agent, and its accurate measurement is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This document details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the underlying principles and workflows.
The Principle of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).
The fundamental principle is that the analyte and its isotopically labeled counterpart behave almost identically during sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Workflow for Stable Isotope Dilution Analysis.
Experimental Protocols
The following sections outline a typical experimental protocol for the quantification of ketoconazole in human plasma using a deuterated ketoconazole internal standard.
Materials and Reagents
-
Analytes: Ketoconazole reference standard
-
Internal Standard: Deuterated Ketoconazole (e.g., Ketoconazole-d3)
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and water; formic acid
-
Biological Matrix: Human plasma (drug-free)
-
Reagents: Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the deuterated ketoconazole internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protein Precipitation Workflow.
LC-MS/MS Conditions
The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of ketoconazole.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Retention Time (Ketoconazole) | ~1.8 min[1] |
| Retention Time (Deuterated IS) | ~1.8 min (expected to co-elute) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the instrument |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.3 | 25 |
| 531.2 | 82.1[1] | 40 | |
| Deuterated Ketoconazole (e.g., -d3) | 534.2 | 492.3 | 25 |
Note: The MRM transition for the deuterated internal standard is predicted based on a +3 Da mass shift. The optimal collision energy should be determined empirically.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability. The following parameters are typically assessed according to regulatory guidelines (e.g., FDA, EMA).
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Compliant |
| Recovery | Consistent and reproducible | > 80% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under tested conditions |
Synthesis of Deuterated Ketoconazole
The synthesis of deuterated ketoconazole typically involves introducing deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions. One common approach is the use of deuterated starting materials in the synthetic pathway. For example, deuterated acetylating agents can be used to introduce a deuterated acetyl group.
General Synthetic Scheme for Deuteration.
Conclusion
The use of deuterated ketoconazole as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of ketoconazole in biological matrices. The co-elution and similar ionization properties of the analyte and the internal standard effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise results. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis, enabling them to develop and implement high-quality analytical methods for ketoconazole quantification.
References
The Use of Ketoconazole-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled ketoconazole (B1673606) (Ketoconazole-d4) as a tracer in metabolic studies. This document is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope labeling to investigate drug metabolism, particularly concerning the cytochrome P450 enzyme system.
Introduction: The Role of Stable Isotope Tracers
Stable isotope labeling is a powerful technique in metabolic research, offering a non-radioactive method to trace the fate of molecules within a biological system. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used to label drug molecules. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the heavier C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism at the site of deuteration. This property makes deuterium-labeled compounds like this compound invaluable tools for studying metabolic pathways and quantifying drug-drug interactions.
Ketoconazole is a well-established broad-spectrum antifungal agent and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast number of drugs. This compound, the deuterium-labeled analogue of ketoconazole, serves as an ideal tracer for several reasons:
-
Internal Standard: It is widely used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise measurement of ketoconazole in biological matrices.[1]
-
Metabolic Fate Studies: As a tracer, it allows for the elucidation of ketoconazole's metabolic pathways. By tracking the appearance of deuterated metabolites, researchers can identify the primary sites of metabolic transformation.
-
Drug-Drug Interaction (DDI) Studies: The use of this compound can provide detailed insights into the mechanism and extent of CYP3A4 inhibition, a critical aspect of drug development and safety assessment.[2]
Quantitative Data: Pharmacokinetics of Ketoconazole
While direct comparative pharmacokinetic data for this compound is not extensively published, the well-documented pharmacokinetics of unlabeled ketoconazole provide a crucial baseline. The kinetic isotope effect would predict that this compound will exhibit a decreased rate of metabolism, leading to a higher maximum plasma concentration (Cmax), a larger area under the curve (AUC), and a longer elimination half-life (t½) compared to its non-deuterated counterpart.
The following table summarizes the pharmacokinetic parameters of orally administered ketoconazole in healthy human volunteers from various studies.
| Dosage | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 200 mg | 4.2 | 1.7 | 12.3 ± 7.7 | 3.1 ± 1.9 (initial), 7.5-7.9 (terminal) | [3][4] |
| 400 mg | 4.6 - 7.11 | 2.16 - 6 | 23.0 ± 18.2 - 38.71 | 3.5 ± 1.7 (initial), 8.6 (terminal) | [2][4][5] |
| 800 mg | 17.21 | 2.17 | 121.56 | 4.0 (initial), 6.83 (terminal) | [5] |
Note: Pharmacokinetic parameters can vary significantly between individuals and studies due to factors such as formulation, food effects, and patient populations.[3][6]
Core Mechanisms: CYP3A4 Inhibition by Ketoconazole
Ketoconazole is a potent inhibitor of CYP3A4, the most abundant cytochrome P450 enzyme in the human liver. Its inhibitory action is a key reason for its extensive use in clinical DDI studies. The mechanism of inhibition is complex, involving both direct interaction with the enzyme and modulation of its expression.
Signaling Pathway of CYP3A4 Regulation and Inhibition by Ketoconazole
The expression of the CYP3A4 gene is primarily regulated by the pregnane (B1235032) X receptor (PXR), a nuclear receptor that acts as a xenosensor. Upon activation by a ligand (inducer), PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the CYP3A4 promoter, leading to increased transcription. This process also involves the recruitment of co-activators such as the steroid receptor co-activator-1 (SRC-1) and the hepatocyte nuclear factor 4 alpha (HNF4α).[1][7][8]
Ketoconazole disrupts this signaling pathway at multiple points:
-
Direct CYP3A4 Inhibition: Ketoconazole binds directly to the active site of the CYP3A4 enzyme, competitively inhibiting the metabolism of other substrates.
-
Disruption of PXR Activation: Ketoconazole can interfere with the binding of inducing ligands to PXR.
-
Interference with Co-activator Recruitment: Ketoconazole has been shown to disrupt the interaction between PXR and its essential co-activators, SRC-1 and HNF4α, thereby downregulating CYP3A4 gene expression.[1][7][9][10]
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic studies using this compound as a tracer. These protocols are intended as a guide and may require optimization based on the specific research question and experimental system.
In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of a test compound in the presence and absence of ketoconazole, using this compound as an internal standard for accurate quantification.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
Ketoconazole
-
This compound (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ketoconazole in the same solvent.
-
Prepare a working solution of this compound in ACN (e.g., 100 ng/mL) to be used as the internal standard and quenching solution.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
For the inhibition arm, add ketoconazole to the desired final concentration (e.g., 1 µM).
-
Add the test compound to initiate the reaction. The final concentration should be below the Km if known.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a fixed volume of cold ACN containing this compound.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of the test compound and this compound.
-
Workflow Diagram:
In Vivo Pharmacokinetic Study
This protocol outlines a typical in vivo study in an animal model (e.g., rats) to investigate the metabolism of a co-administered drug and the inhibitory effect of ketoconazole, using this compound as a tracer.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Test drug
-
Ketoconazole
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing.
-
Divide animals into appropriate groups (e.g., control, test drug alone, test drug + ketoconazole).
-
Administer the test drug orally at a predetermined dose.
-
For the inhibition group, co-administer ketoconazole with the test drug. To trace the metabolism of ketoconazole itself, a separate group can be dosed with this compound.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via an appropriate route (e.g., tail vein).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation with ACN containing an appropriate internal standard (if this compound is the analyte, a different internal standard should be used).
-
Analyze the samples by a validated LC-MS/MS method to determine the concentrations of the test drug, its metabolites, and/or this compound and its metabolites.
-
Logical Relationship Diagram:
References
- 1. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoconazole pharmacokinetics during chronic dosing in adults with haematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 9. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole | Semantic Scholar [semanticscholar.org]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of Ketoconazole-d4. By understanding its fragmentation pathways, researchers can develop robust analytical methods for its quantification in various biological matrices, a critical aspect of pharmacokinetic and drug metabolism studies. This document outlines the predicted fragmentation patterns based on the well-established fragmentation of non-deuterated ketoconazole (B1673606), details experimental protocols for its analysis, and presents key quantitative data in a clear, comparative format.
Introduction to Ketoconazole and its Deuterated Analog
Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class. It is widely used in preclinical and clinical research as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This compound, a deuterated variant of ketoconazole, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is predicted to follow the same core pathways as its non-deuterated counterpart. The primary fragmentation occurs at the piperazine (B1678402) ring and the N-acetyl group.
The protonated molecule of this compound ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) of 535.4, reflecting the addition of four deuterium atoms to the standard molecular weight of ketoconazole (531.4 g/mol ). The key fragmentation pathways are initiated by the cleavage of the N-acetyl group and subsequent fragmentations of the piperazine and dioxolane moieties.
Quantitative Fragmentation Data
The predicted precursor and product ions for this compound are summarized in the table below, alongside the known fragmentation data for Ketoconazole for comparative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion 1 (m/z) | Fragmentation | Major Product Ion 2 (m/z) | Fragmentation |
| Ketoconazole | 531.2 | 489.3 | Loss of ketene (B1206846) (C₂H₂O) from the N-acetyl group | 82.1 | Imidazole fragment |
| This compound | 535.2 | 493.3 | Loss of deuterated ketene (C₂D₂O) from the N-acetyl group | 82.1 | Imidazole fragment |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may require optimization based on the instrumentation and matrix used.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis.
-
MRM Transitions:
-
Ketoconazole: 531.2 → 489.3
-
This compound: 535.2 → 493.3
-
-
Collision Gas: Argon is commonly used.
-
Collision Energy: Optimization is required, but typically ranges from 20 to 40 eV.
Visualization of the Fragmentation Pathway
The logical flow of the mass spectrometric fragmentation of this compound is depicted in the following diagram, generated using Graphviz.
Experimental Workflow
The overall workflow for a typical bioanalytical study involving this compound is illustrated below.
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ketoconazole (B1673606) observed in key preclinical models. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies.
Pharmacokinetics of Ketoconazole in Preclinical Models
Ketoconazole exhibits variable pharmacokinetics across different preclinical species, influenced by factors such as the route of administration and sex-specific differences in metabolism. Oral absorption is generally pH-dependent, requiring an acidic environment for optimal dissolution.[1][2] The drug is extensively bound to plasma proteins, primarily albumin.[3][4]
Absorption
Following oral administration, the absorption of ketoconazole can be variable among species. In rats, the drug is almost completely absorbed, although it undergoes a significant first-pass effect.[5] In contrast, absorption in dogs is poor, with over 55% of an oral dose being excreted as the intact drug in feces.[5] A single oral dose of 10mg/kg ³H-KTZ in various species resulted in mean plasma levels at two hours post-dose ranging from 0.9 µg/mL in rabbits to 12.9 µg/mL in rats.[5]
Distribution
Ketoconazole distributes widely into tissues, but this distribution can differ between sexes and species.[5][6] Following a 20mg/kg oral dose of ³H-ketoconazole in rats, the highest concentrations of radioactivity were found in the liver, adrenal glands, and pituitary gland, with levels significantly exceeding those in plasma.[5] Notably, in male rats, the liver showed the highest concentration, whereas in females, the adrenals had the highest levels.[5] This difference is attributed to a slower metabolism and elimination in female rats, leading to enhanced tissue distribution.[5] The volume of distribution (Vd) has been shown to exhibit non-linear kinetics with escalating intravenous doses in rats, suggesting saturable processes.[5] Ketoconazole is highly bound to plasma proteins, with approximately 84% bound to albumin and 15% to blood cells, leaving only about 1% as free drug.[3][7][8]
Metabolism
Ketoconazole is extensively metabolized in preclinical species, primarily by hepatic microsomal enzymes, with cytochrome P450 3A4 (CYP3A4) playing a major role.[1][6] In rodents and dogs, over 22 metabolites have been identified.[5] The major metabolic pathways include oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings, O-dealkylation, and aromatic hydroxylation.[1][5] A key metabolite, particularly in mice, is N-deacetyl ketoconazole (DAKC), which is considered a major contributor to the drug's toxicity.[1][5][9] The metabolism of ketoconazole can be saturable, leading to non-linear pharmacokinetics, and the drug is a potent inhibitor of its own metabolism.[3][5]
Excretion
The primary route of excretion for ketoconazole metabolites is through the feces via biliary excretion.[2][3] In rats, following a single 20 mg/kg oral dose, approximately 90% of the dose was excreted in males and 78% in females within 24 hours, primarily in the feces.[7] By 4 days post-dose, both sexes had excreted about 95% of the dose.[5][7] Urinary excretion is a minor pathway, with only trace amounts of the parent drug found in the urine.[5]
Quantitative Pharmacokinetic Parameters of Ketoconazole in Preclinical Models
| Species | Dose & Route | Cmax | Tmax | t½ (elimination) | Reference |
| Rat (Male) | 10 mg/kg, Oral | 12.9 µg/mL (at 2h) | N/A | N/A | [5] |
| Rat (Sprague-Dawley, Male) | 300 µ g/rat , Topical Ocular | 445 ng/mL (plasma) | 5 min | N/A | [1][10] |
| Guinea Pig (Male) | 10 mg/kg, Oral | N/A | N/A | 0.70 h | [5] |
| Rabbit (Male) | 10 mg/kg, Oral | 0.9 µg/mL (at 2h) | N/A | N/A | [5] |
| Dog (Female) | 10 mg/kg, Oral | N/A | N/A | 2.76 h | [5] |
Note: N/A indicates that the data was not available in the cited sources.
Tissue Distribution of Radioactivity Following a Single 20 mg/kg Oral Dose of ³H-Ketoconazole in Rats
| Tissue | Male (µg-equivalent/g) | Female (µg-equivalent/g) | Reference |
| Liver | 125 | 124 | [5] |
| Adrenals | 93 | 156 | [5] |
| Pituitary | 43 | 51 | [5] |
| Plasma | 31 µg/mL | 36 µg/mL | [5] |
| Skin | 4-11 (residual at 24h) | 4-11 (residual at 24h) | [5] |
Metabolism of Ketoconazole
The biotransformation of ketoconazole is complex, involving multiple enzymatic pathways. The primary enzyme responsible for its metabolism is CYP3A4.[1] The metabolic processes lead to a large number of metabolites, with the majority being inactive.[3]
Key Metabolic Pathways
The main metabolic transformations of ketoconazole include:
-
Oxidation and Degradation: The imidazole and piperazine rings are susceptible to oxidative cleavage.[1][5]
-
O-dealkylation: This process involves the removal of an alkyl group from an oxygen atom.[1][5]
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring of the molecule.[5]
-
N-deacetylation: This pathway leads to the formation of the major and toxic metabolite, N-deacetyl ketoconazole (DAKC).[1][5][9]
The following diagram illustrates the major metabolic pathways of ketoconazole.
Caption: Major metabolic pathways of ketoconazole in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below is a generalized experimental protocol for an in vivo pharmacokinetic study of ketoconazole based on cited literature.
Typical In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1][10] Other models include mice, guinea pigs, rabbits, and dogs.[5] Animals are acclimated for at least one week before the experiment with ad libitum access to food and water.[1]
-
Drug Formulation and Administration: For oral studies, ketoconazole can be suspended in a suitable vehicle. For specialized studies like ocular pharmacokinetics, a solution is prepared, for instance, a 30 mg/mL solution in 12.5% HPβCD in water.[1] Dosing is typically performed via oral gavage or other relevant routes depending on the study's objective.
-
Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5, 30, and 120 minutes for a rapid absorption study).[10] Blood is typically drawn into heparinized tubes and centrifuged to obtain plasma.
-
Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, cornea, retina) are harvested.[1][5]
-
Excreta Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 96 hours).[7]
-
-
Sample Processing and Analysis:
-
Plasma and homogenized tissue samples are typically processed by protein precipitation or liquid-liquid extraction.
-
The concentration of ketoconazole and its metabolites is quantified using a validated analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental or compartmental analysis.
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of ketoconazole.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of ketoconazole is characterized by species and sex-dependent variations in absorption, distribution, and metabolism. It undergoes extensive hepatic metabolism, primarily through CYP3A4, leading to numerous metabolites, with N-deacetyl ketoconazole being of particular toxicological interest. The drug's saturable metabolism and auto-inhibition are critical considerations in preclinical study design and data interpretation. The provided data and protocols serve as a foundational guide for researchers in the field of drug development.
References
- 1. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Serum binding of ketoconazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats: Original scientific article | ADMET and DMPK [pub.iapchem.org]
An In-Depth Technical Guide to the Stability and Long-Term Storage of Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Ketoconazole-d4. The information presented is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and reliability of this deuterated standard for analytical and research purposes.
Introduction to this compound
This compound is a deuterated analog of Ketoconazole, an imidazole (B134444) antifungal agent. The deuterium (B1214612) labeling makes it a valuable internal standard for mass spectrometry-based bioanalytical methods, allowing for precise quantification of Ketoconazole in complex biological matrices. The stability of this compound is paramount to ensure the accuracy and reproducibility of such assays. While specific long-term stability data for this compound is not extensively published, this guide synthesizes information on the stability of Ketoconazole and general principles for handling deuterated compounds to provide best-practice recommendations.
Recommended Storage Conditions
Proper storage is critical to preserve the chemical and isotopic integrity of this compound. The following conditions are recommended for long-term use.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the integrity of the solid material. |
| Light | Protect from light | Ketoconazole is known to be susceptible to photodegradation. Storage in amber vials or in the dark is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Form | Solid | Storing the compound in its solid form is generally preferred for long-term stability over solutions. |
For solutions, it is advised to prepare them fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C or colder in a tightly sealed, light-resistant container.
Stability Profile and Degradation Pathways
The stability of this compound is expected to be influenced by the same factors as its non-deuterated counterpart, including hydrolysis, oxidation, and photolysis. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down degradation pathways that involve the cleavage of this bond. However, without specific comparative studies, it is prudent to assume the degradation pathways are similar.
Table 2: Summary of Stressed Degradation Studies on Ketoconazole
| Stress Condition | Observations for Ketoconazole | Potential Implications for this compound |
| Acid Hydrolysis | Significant degradation observed.[1][2][3] | Susceptible to degradation in acidic conditions. Avoid acidic aqueous solutions for storage. |
| Base Hydrolysis | Significant degradation observed.[1][2][3] | Susceptible to degradation in basic conditions. Avoid basic aqueous solutions for storage. |
| Oxidation | Major degradation observed, leading to the formation of N-oxide derivatives.[4] | Prone to oxidation. Storage under an inert atmosphere is recommended. |
| Thermal Degradation | Stable at 60°C for up to 10 days, but degradation observed at 105°C for 24 hours.[1] | Stable under typical laboratory conditions, but elevated temperatures should be avoided. |
| Photodegradation | Significant degradation upon exposure to UV and daylight, leading to photodechlorination. | Must be protected from light to prevent the formation of photodegradants. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the stability of this compound, based on established protocols for Ketoconazole.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in methanol.
-
Acid Hydrolysis: To an aliquot of the solution, add 1N HCl and heat at 100°C for specified time points (e.g., 2 and 8 minutes).[1]
-
Base Hydrolysis: To another aliquot, add 1N NaOH and maintain at room temperature for a specified duration.
-
Neutralization: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples with an appropriate solvent and analyze using a validated HPLC or LC-MS method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound in methanol.
-
Oxidation: Add 30% hydrogen peroxide to the solution and heat to dryness at 80°C.[5]
-
Reconstitution: Reconstitute the residue in a suitable solvent.
-
Analysis: Analyze the sample using a validated HPLC or LC-MS method to identify and quantify any degradation products.
Protocol 3: Photostability Testing
-
Sample Preparation: Expose a solution of this compound and the solid material to UV-C (254 nm) and UV-A (352 nm) radiation, as well as daylight.
-
Control: Protect identical samples from light by wrapping them in aluminum foil.
-
Analysis: At specified time intervals, analyze the exposed and control samples using a validated HPLC method to determine the extent of degradation.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Method
-
Column: Inertsil ODS-3V, 100 x 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detector: UV at 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and handling of this compound.
Caption: Major degradation pathways for Ketoconazole.
Caption: General workflow for a forced degradation study.
Conclusion
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. COAs & SDSs - Cerilliant [cerilliant.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Ketoconazole Derivatives: A Technical Guide for Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal, has long served as a scaffold for the design of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of next-generation ketoconazole-based antifungal agents.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Ketoconazole and its derivatives exert their antifungal effects primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] By binding to the heme iron atom in the active site of CYP51A1, ketoconazole derivatives block the conversion of lanosterol to ergosterol.[1][2] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane function, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[2]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by ketoconazole derivatives.
Synthetic Strategies and Key Derivatives
The modular structure of ketoconazole offers multiple sites for chemical modification to enhance its antifungal properties. Key strategies involve alterations to the piperazine (B1678402) ring, the dioxolane ring, and the dichlorophenyl moiety.
N-Substituted Piperazine Derivatives
A primary focus of derivatization has been the modification of the N-acetyl group on the piperazine ring. This has led to the synthesis of a wide array of amides, sulfonamides, and thiosemicarbazones with potent antifungal activity.
The synthesis of sulfonamide analogs of ketoconazole has yielded compounds with significant in vitro activity against clinically relevant fungal pathogens.[3][4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of ketoconazole sulfonamide derivatives.
The condensation of deacetyl-ketoconazole with various thiosemicarbazides has produced a series of thiosemicarbazone derivatives, with halogenated compounds showing particularly promising antifungal activity.[5][6]
Bioisosteric Replacement of the Dichlorophenyl Group
Novel analogs have been synthesized by replacing the 2,4-dichlorophenyl group with other moieties, such as 1,4-benzothiazine, to explore alternative binding interactions with the CYP51A1 active site.[7]
Antifungal Activity of Novel Ketoconazole Derivatives
The antifungal efficacy of newly synthesized ketoconazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The Clinical and Laboratory Standards Institute (CLSI) M27-A4 protocol provides a standardized method for antifungal susceptibility testing of yeasts.[8][9][10][11]
Antifungal Screening Workflow
Caption: Workflow for in vitro antifungal susceptibility testing of ketoconazole derivatives.
Summary of Antifungal Activity Data
The following tables summarize the reported MIC values for representative ketoconazole derivatives against common fungal pathogens.
Table 1: Antifungal Activity of Ketoconazole Sulfonamide Analogs against Candida Species [3][4]
| Compound | R-Group on Sulfonamide | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) |
| Ketoconazole | - | 0.25 | 0.5 |
| 3a | Methyl | 0.125 | 0.5 |
| 3b | Ethyl | 0.125 | 0.5 |
| 3c | n-Propyl | 0.125 | 0.5 |
| 3g | Cyanomethyl | 0.25 | 0.5 |
| 3l | 2,2-Difluoroethyl | 0.062 | 0.25 |
Table 2: Antifungal Activity of Ketoconazole Thiosemicarbazone Analogs against Various Fungal Strains [5]
| Compound | R-Group on Thiosemicarbazone | Aspergillus niger MIC (µg/mL) | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |
| Ketoconazole | - | 6.25 | 3.12 | 6.25 | 6.25 | 3.12 |
| 1 | Phenyl | 6.25 | 3.12 | 6.25 | 6.25 | 3.12 |
| 8 | p-Chlorophenyl | 3.12 | 1.56 | 3.12 | 3.12 | 1.56 |
| 9 | o-Chlorophenyl | 3.12 | 1.56 | 3.12 | 3.12 | 1.56 |
| 10 | 2,4-Dichlorophenyl | 1.56 | 0.78 | 1.56 | 1.56 | 0.78 |
Experimental Protocols
General Synthesis of Ketoconazole Sulfonamide Derivatives[12]
-
Deacetylation of Ketoconazole: To a solution of ketoconazole in methanol/water, add sodium hydroxide (B78521) and reflux the mixture. After cooling, the resulting precipitate of deacetyl-ketoconazole is filtered, washed with water, and dried.
-
Sulfonylation: To a solution of deacetyl-ketoconazole in dichloromethane, add triethylamine (B128534) and the desired sulfonyl chloride. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketoconazole sulfonamide derivative.
Antifungal Susceptibility Testing (CLSI M27-A4 Broth Microdilution)[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the yeast strain in RPMI-1640 medium, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the ketoconazole derivatives in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Conclusion and Future Directions
The synthesis of novel ketoconazole derivatives remains a promising avenue for the discovery of new antifungal agents. Modifications of the piperazine moiety, in particular, have led to the identification of compounds with enhanced potency and a broader spectrum of activity. Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these lead compounds, as well as exploring novel chemical scaffolds to overcome existing resistance mechanisms. Structure-activity relationship studies, guided by computational modeling, will be instrumental in the rational design of the next generation of ketoconazole-based antifungals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]
- 4. Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketoconazole Thiosemicarbazone Synthesis | PDF | Candida (Fungus) | Chemistry [scribd.com]
- 7. Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 4th Edition | PDF | Infection | Microbiology [scribd.com]
Methodological & Application
Application Note: Quantification of Ketoconazole in Human Plasma using Ketoconazole-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of ketoconazole (B1673606) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ketoconazole-d4, to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, allowing for high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ketoconazole.
Introduction
Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[][2] It is used to treat a variety of fungal infections.[3] Accurate determination of ketoconazole concentrations in human plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy and safety.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS closely mimics the analyte's chemical and physical properties, compensating for variations in sample preparation, chromatography, and ionization, thereby leading to more accurate and precise results.[5] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of ketoconazole in human plasma.
Mechanism of Action of Ketoconazole
Ketoconazole's primary mechanism of action as an antifungal agent is the inhibition of the cytochrome P450 enzyme 14α-demethylase.[][6] This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane.[][2] By inhibiting ergosterol synthesis, ketoconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[][7] In humans, ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of a wide range of drugs.[8][9][10][11][12] This property leads to numerous drug-drug interactions.
Caption: Mechanism of action of Ketoconazole.
Experimental Protocols
This section provides a detailed methodology for the quantification of ketoconazole in human plasma.
Materials and Reagents
-
Ketoconazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of ketoconazole.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Sample preparation workflow.
LC-MS/MS Conditions
3.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
3.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.2 | 25 |
| This compound | 535.2 | 493.2 | 25 |
Method Validation Summary
A summary of the validation parameters for a similar method is presented below.[13][14][15][16]
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Stability: Ketoconazole was found to be stable in human plasma for at least 3 freeze-thaw cycles and for 24 hours at room temperature.[14] Processed samples were stable in the autosampler for at least 24 hours.[14]
Results and Discussion
The described LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of ketoconazole in human plasma. The use of this compound as an internal standard effectively corrects for any variability during the analytical process, ensuring reliable data. The simple protein precipitation sample preparation method is fast and amenable to high-throughput analysis. The chromatographic conditions provide a good peak shape and resolution for ketoconazole, with a total run time of 5 minutes.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the determination of ketoconazole in human plasma using this compound as an internal standard. The method is simple, rapid, sensitive, and reliable, making it well-suited for various clinical and research applications.
References
- 2. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of the antifungal agent, ketoconazole, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 6. droracle.ai [droracle.ai]
- 7. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 11. Effect of ketoconazole-mediated CYP3A4 inhibition on clinical pharmacokinetics of panobinostat (LBH589), an orally active histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
Application Notes: Preparation of Ketoconazole-d4 Standard Solutions
Introduction
Ketoconazole-d4, the deuterium-labeled analog of Ketoconazole (B1673606), is an essential internal standard for the quantitative analysis of Ketoconazole in biological matrices and pharmaceutical formulations by mass spectrometry-based assays such as LC-MS.[1] Accurate preparation of standard solutions is critical for the precision and reliability of analytical data.[2][3] These application notes provide a detailed protocol for the preparation of this compound stock and working standard solutions.
Materials and Equipment
Reagents
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or equivalent
-
Methanol (B129727), HPLC grade or equivalent
-
Acetonitrile, HPLC grade or equivalent
-
Deionized water, 18 MΩ·cm or higher
Equipment
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Data Presentation
The following tables summarize the preparation of stock and working solutions of this compound.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value |
| Analyte | This compound |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 1.0 mg/mL |
| Mass of Standard | 1.0 mg |
| Final Volume | 1.0 mL |
Table 2: Preparation of this compound Intermediate and Working Solutions
| Solution ID | Starting Solution | Diluent | Dilution Factor | Final Concentration |
| Intermediate | 1.0 mg/mL Stock | Methanol | 10 | 100 µg/mL |
| Working Std 1 | 100 µg/mL Intermediate | 50:50 Methanol:Water | 10 | 10 µg/mL |
| Working Std 2 | 10 µg/mL Working Std 1 | 50:50 Methanol:Water | 10 | 1.0 µg/mL |
| Working Std 3 | 1.0 µg/mL Working Std 2 | 50:50 Methanol:Water | 10 | 100 ng/mL |
| Working Std 4 | 100 ng/mL Working Std 3 | 50:50 Methanol:Water | 10 | 10 ng/mL |
Experimental Protocols
Preparation of 1.0 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 1.0 mg of this compound reference standard using an analytical balance.
-
Dissolution: Transfer the weighed standard to a 1.0 mL volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution to Volume: Add DMSO to the volumetric flask to the 1.0 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial. Store at -20°C or -80°C for long-term stability.[1]
Preparation of this compound Working Standard Solutions (Serial Dilution)
-
Intermediate Solution (100 µg/mL): Pipette 100 µL of the 1.0 mg/mL stock solution into a 1.0 mL volumetric flask. Dilute to the mark with methanol.
-
Working Standard 1 (10 µg/mL): Pipette 100 µL of the 100 µg/mL intermediate solution into a 1.0 mL volumetric flask. Dilute to the mark with a 50:50 mixture of methanol and water.
-
Subsequent Working Standards: Prepare subsequent working standards by performing serial tenfold dilutions using the 50:50 methanol:water mixture as the diluent, as detailed in Table 2.[4]
-
Storage: Store the working solutions in labeled amber glass vials at 2-8°C for short-term use. For longer-term storage, refer to the stability data provided by the manufacturer.
Solution Stability and Storage
-
Stock Solution: The this compound stock solution in DMSO is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: The stability of aqueous or alcoholic working solutions is generally lower. It is recommended to prepare fresh working solutions daily or weekly and store them at 2-8°C. The stability of ketoconazole in aqueous solutions is pH-dependent, with greater stability at neutral to basic pH.[5][6]
Mandatory Visualization
Caption: Workflow for the preparation of this compound standard solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. resources.saylor.org [resources.saylor.org]
- 5. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ketoconazole-d4 in DMPK and ADME Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Ketoconazole-d4 in Drug Metabolism and Pharmacokinetics (DMPK) and Absorption, Distribution, Metabolism, and Excretion (ADME) assays. This compound, a deuterated analog of Ketoconazole (B1673606), serves as an invaluable tool, primarily as an internal standard in bioanalytical methods and as a probe in drug-drug interaction studies.
Bioanalytical Method Development and Validation using this compound
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis.[1][2] Their use is crucial for correcting variations during the analytical process, thereby ensuring high accuracy and precision.[1] this compound is chemically identical to Ketoconazole but has a different mass, allowing for its distinction by a mass spectrometer.[1] This property is fundamental to isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[2]
An ideal internal standard co-elutes with the analyte, experiencing and thus correcting for variations in sample preparation, injection volume, and matrix effects like ion suppression or enhancement.[1][3]
Experimental Protocol: Quantification of Ketoconazole in Human Plasma using this compound
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ketoconazole in human plasma, employing this compound as an internal standard.
a. Materials and Reagents:
-
Ketoconazole analytical standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Ethyl acetate (B1210297), HPLC grade
-
Ammonium acetate
b. Stock and Working Solutions:
-
Ketoconazole Stock Solution (1 mg/mL): Dissolve 10 mg of Ketoconazole in 10 mL of acetonitrile.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Ketoconazole Working Solutions: Prepare serial dilutions of the Ketoconazole stock solution with acetonitrile to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
c. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 3.0 mL of ethyl acetate to the tube.
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 8 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC System[2] |
| Column | C18, 2.1 x 50 mm, 1.7 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.45 mL/min[4] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[2] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ketoconazole: m/z 531.2 → 489.3[4]this compound: To be determined based on the deuteration pattern (e.g., m/z 535.2 → 493.3 for a +4 Da shift) |
e. Data Analysis:
-
Integrate the peak areas of the analyte (Ketoconazole) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ketoconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for bioanalytical methods quantifying Ketoconazole. While specific data for this compound is not always detailed in the literature, the use of a deuterated internal standard is expected to yield excellent results.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.01 - 12 ng/mL | [5] |
| 5 - 15,000 ng/mL | [4] | |
| 20 - 10,000 ng/mL | [6] | |
| Recovery (Ketoconazole) | 102% | [6] |
| Recovery (Internal Standard) | 106% (using R51012) | [6] |
| Intra-day Precision (RSD%) | ≤ 4.4% | [6] |
| Inter-day Precision (RSD%) | ≤ 8.6% | [6] |
| Intra-day Accuracy (RE%) | -0.6% to 1.4% | [6] |
| Inter-day Accuracy (RE%) | -1.4% to 0.9% | [6] |
Note on Matrix Effect: The matrix effect should be assessed during method validation by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution.[7] The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[8]
Bioanalytical Workflow Diagram
Bioanalytical workflow for quantification.
Application in CYP Inhibition Assays
Ketoconazole is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large number of drugs.[9][10] As such, it is frequently used as a positive control inhibitor in in vitro assays to assess the potential of new chemical entities to cause drug-drug interactions (DDIs).[9] this compound can be used alongside Ketoconazole in these assays to ensure accurate quantification of the probe substrate and its metabolite.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 activity using human liver microsomes (HLMs).
a. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Ketoconazole (positive control inhibitor)
-
Test compound
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADPH Solution A/B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for the probe substrate's metabolite
b. Assay Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing HLMs, phosphate buffer, and either the test compound at various concentrations or Ketoconazole.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.
c. Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound or Ketoconazole relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary: CYP3A4 Inhibition
| Inhibitor | Substrate | System | IC50 (µM) | Reference |
| Ketoconazole | Cyclophosphamide (B585) | Human Liver Microsomes | 0.618 | [9] |
| Ketoconazole | Luciferin-based | fAd-CYP3A4 cells | 0.077 | [11] |
| Ketoconazole | Luciferin-based | Ad-CYP3A4 cells | 0.105 | [11] |
| Ketoconazole | Luciferin-based | Recombinant CYP3A4 microsomes | 0.096 | [11] |
CYP3A4 Inhibition Signaling Pathway Diagram
Mechanism of CYP3A4 inhibition.
Application in Metabolic Stability Assays
Metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays measure the rate of disappearance of a parent drug when incubated with metabolically active systems like liver microsomes or hepatocytes. While Ketoconazole itself is a test compound in such assays, this compound is essential for the accurate quantification of the remaining parent drug over time.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
a. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., Ketoconazole)
-
This compound (as internal standard)
-
Phosphate buffer (pH 7.4)
-
NADPH
-
Acetonitrile (for quenching)
b. Assay Procedure:
-
Prepare Incubation Mixtures: Prepare incubation mixtures containing HLMs and the test compound in phosphate buffer.
-
Pre-warm: Pre-warm the mixtures to 37°C.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound at each time point.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations for the experimental system.
Metabolic Stability Experimental Workflow Diagram
Metabolic stability assay workflow.
Conclusion
This compound is an indispensable tool for researchers in DMPK and ADME studies. Its primary application as a stable isotope-labeled internal standard ensures the accuracy and robustness of bioanalytical methods for the quantification of Ketoconazole. Furthermore, its use in conjunction with Ketoconazole in CYP inhibition and metabolic stability assays allows for precise and reliable characterization of the metabolic properties and drug-drug interaction potential of new chemical entities. The protocols and data presented herein provide a solid foundation for the effective implementation of this compound in drug development research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of Ketoconazole in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketoconazole (B1673606) is a broad-spectrum synthetic imidazole (B134444) antifungal agent used in the treatment of fungal infections. Due to its potential for liver toxicity and drug-drug interactions, the accurate quantification of Ketoconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ketoconazole in human plasma. The use of a stable isotope-labeled internal standard, Ketoconazole-d3, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
Principle
This method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of Ketoconazole and its deuterated internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Ketoconazole reference standard
-
Ketoconazole-d3 internal standard (IS)
-
HPLC grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297)
-
Formic acid and ammonium (B1175870) acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Stock and Working Solutions
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ketoconazole in methanol.
-
Ketoconazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ketoconazole-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ketoconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Ketoconazole-d3 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Ketoconazole-d3 internal standard working solution (50 ng/mL).[3]
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.[3]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.2 - 0.5 mL/min[1][3] |
| Column Temp. | 25-40°C[3] |
| Injection Vol. | 5-10 µL[3] |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization | Positive ion electrospray (ESI) |
| MRM Transitions | Ketoconazole: 531.2 → 489.1[3]Ketoconazole-d3 (IS): 534.2 → 492.1[3] |
| Dwell Time | Optimized for peak shape |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | Optimized for the instrument |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ketoconazole | Ketoconazole-d3 | 0.01 - 12[1] | > 0.99 |
| Ketoconazole | Ketoconazole-d3 | 5 - 15000[4] | > 0.99 |
| Ketoconazole | Ketoconazole-d3 | 20 - 10000[5][6] | > 0.9985[5][6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 0.01[1] | < 15 | ± 15 | < 15 | ± 15 |
| Low | 0.025[7] | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 0.5[7] | < 15 | ± 15 | < 15 | ± 15 |
| High | 9[7] | < 15 | ± 15 | < 15 | ± 15 |
Data presented is a composite from various sources and represents typical method performance.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Ketoconazole | Low | 85 - 115 | 85 - 115 |
| Ketoconazole | High | 85 - 115 | 85 - 115 |
| Ketoconazole-d3 | - | 85 - 115 | 85 - 115 |
Acceptable ranges for recovery and matrix effect are typically within 85-115%.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of Ketoconazole.
Caption: Simplified metabolic pathway of Ketoconazole.
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Note & Protocol: Quantification of Ketoconazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole (B134444) class. It is widely used in the treatment of superficial and systemic fungal infections. Accurate and precise quantification of Ketoconazole in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed application note and protocol for the determination of Ketoconazole using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
The method employs RP-HPLC to separate Ketoconazole from potential impurities and formulation excipients. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The analyte is detected and quantified by a UV detector at a wavelength where Ketoconazole exhibits maximum absorbance. The concentration of Ketoconazole in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantification of Ketoconazole.
Equipment and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][2]
-
Data Acquisition and Processing Software: To control the HPLC system and for data analysis.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm pore size.
-
Ultrasonic bath.
Reagents and Chemicals
-
Ketoconazole Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (B129727): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid: Analytical grade.
-
Sodium Dihydrogen Phosphate: Analytical grade.[3]
-
Ammonium Acetate: Analytical grade.[4]
Chromatographic Conditions
Several methods have been reported for the HPLC analysis of Ketoconazole. The following table summarizes a selection of validated chromatographic conditions. Method 1 is presented as the primary protocol in this document.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5µm)[1][2] | Thermosil C-18 (250 mm, 4.6 mm, 5µm)[1] | Agilent Zorbax bonus RP (250mm x 4.6mm, 5µ) |
| Mobile Phase | Acetonitrile : 0.2% Triethylamine (pH 6.5) (70:30 v/v)[1] | 0.4% Diisopropylamine in Methanol : 0.5% Ammonium Acetate in water (90:10 v/v), pH 6.5[1] | 0.1% Triethylamine : Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[1] | 1.0 mL/min |
| Detection Wavelength | 243 nm[1] | 221 nm[1] | 230 nm |
| Injection Volume | 10 µL[1] | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient | Ambient |
| Run Time | 5.0 min[1] | ~6 min | 10 min |
| Retention Time | ~4.7 min[1] | ~4.7 min[1] | Not specified |
Preparation of Solutions
3.4.1. Mobile Phase Preparation (Method 1)
-
0.2% Triethylamine Solution (pH 6.5): Add 2 mL of Triethylamine to 1000 mL of HPLC grade water. Adjust the pH to 6.5 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix Acetonitrile and the 0.2% Triethylamine solution in a 70:30 (v/v) ratio.[1] Degas the mobile phase by sonication or other suitable means before use.
3.4.2. Standard Stock Solution Preparation
-
Accurately weigh about 25 mg of Ketoconazole reference standard and transfer it to a 25 mL volumetric flask.[1]
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This yields a stock solution of 1000 µg/mL.[1]
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
3.4.3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 10-50 µg/mL).[1]
-
Inject each working standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of Ketoconazole.
Sample Preparation
The sample preparation procedure will vary depending on the dosage form.
3.5.1. Tablets
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Ketoconazole and transfer it to a 25 mL volumetric flask.[1]
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.[1]
-
Make up the volume to 25 mL with the mobile phase and mix well.[1]
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1]
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
3.5.2. Creams
-
Accurately weigh about 1 g of the cream (equivalent to approximately 20 mg of Ketoconazole) and transfer it to a 100 mL volumetric flask.[5]
-
Add a suitable solvent like methanol to extract the Ketoconazole.[5]
-
Sonicate to ensure complete extraction and then make up the volume.[5]
-
Filter the solution through a 0.45 µm syringe filter.[5]
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.[5]
3.5.3. Shampoos
-
Accurately weigh a quantity of shampoo equivalent to 20 mg of Ketoconazole into a 100 mL volumetric flask.[5]
-
Dissolve and dilute to volume with the mobile phase.[4]
-
Filter the solution through a 0.45 µm syringe filter.[4]
-
Dilute the filtrate with the mobile phase to an appropriate concentration.[5]
Data Presentation
The following tables summarize the quantitative data from method validation studies, demonstrating the performance of the HPLC method for Ketoconazole quantification.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.586[6] |
| Theoretical Plates | > 2000 | 1800[4] |
| %RSD of Peak Area (n=5) | ≤ 2.0% | < 2%[1] |
Method Validation Summary
| Parameter | Typical Results |
| Linearity Range | 10 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | |
| - Intraday | ≤ 2.0% |
| - Interday | ≤ 2.0% |
| Limit of Detection (LOD) | Varies by method |
| Limit of Quantitation (LOQ) | Varies by method |
| Robustness | %RSD < 2% for minor changes in flow rate, mobile phase composition, and wavelength.[1] |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of Ketoconazole.
Caption: Experimental workflow for Ketoconazole quantification by HPLC.
Caption: General sample preparation workflow for different dosage forms.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of Ketoconazole in various pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other applications with appropriate validation. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes and Protocols for Ketoconazole-d4 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Ketoconazole-d4, a common internal standard, from various biological matrices. The following methods are designed to ensure high recovery and sample purity for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Accurate quantification of analytes in biological matrices is paramount in pharmacokinetic and bioequivalence studies. This compound, a stable isotope-labeled version of the antifungal drug ketoconazole (B1673606), serves as an ideal internal standard (IS) in bioanalytical methods. Its physicochemical properties closely mimic that of the unlabeled drug, allowing it to compensate for variability during sample preparation and analysis. The choice of sample preparation technique is critical for removing interferences such as proteins and phospholipids, thereby enhancing the accuracy and precision of the analytical results. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between speed, cost, and cleanliness of the final extract. The following table summarizes typical performance data for the described methods in the context of ketoconazole analysis, which is expected to be comparable for this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 90% | 102% (Ketoconazole), 106% (IS)[1][2] | 86.2% - 101.78%[3][4] |
| Limit of Quantitation (LOQ) | 20 ng/mL[5] | Varies (method dependent) | 0.1 µg/mL[3] |
| Relative Standard Deviation (RSD) | < 15% | < 4.4% (intra-day), < 8.6% (inter-day)[1][2] | Varies (method dependent) |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput applications. Acetonitrile (B52724) is a commonly used precipitating agent.
Protocol for Plasma/Serum:
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Diethyl ether and ethyl acetate (B1210297) are effective extraction solvents for ketoconazole.
Protocol for Plasma/Serum/Urine:
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean glass tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment: Add 50 µL of 2M sodium hydroxide (B78521) to alkalinize the sample.
-
Addition of Extraction Solvent: Add 1 mL of diethyl ether.
-
Extraction: Vortex the tube for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. C18 cartridges are commonly used for the extraction of moderately non-polar compounds like ketoconazole.
Protocol for Plasma/Serum:
-
Sample Pre-treatment:
-
Aliquot 500 µL of plasma or serum.
-
Add the working solution of this compound.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Conclusion
The choice of the optimal sample preparation method for this compound depends on the specific requirements of the bioanalytical assay, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner extract. Solid-phase extraction yields the highest sample purity but is more time-consuming and costly. It is recommended to validate the chosen method to ensure it meets the required performance characteristics for the intended application.
References
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of ketoconazole in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoprofen Interaction Analysis | PDF | Chromatography | High Performance Liquid Chromatography [scribd.com]
UPLC-MS/MS Method for Rapid Quantification of Ketoconazole: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the rapid and sensitive quantification of Ketoconazole (B1673606) in biological matrices using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The described method is highly selective and efficient, making it suitable for high-throughput analysis in clinical research and drug development settings. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and UPLC-MS/MS parameters.
Introduction
Ketoconazole is a broad-spectrum synthetic imidazole (B134444) antifungal agent used in the treatment of fungal infections. Due to potential drug-drug interactions and concentration-dependent toxicity, therapeutic drug monitoring and pharmacokinetic studies are crucial. This necessitates a robust and rapid analytical method for the accurate quantification of Ketoconazole in biological samples. UPLC-MS/MS offers superior sensitivity, selectivity, and speed compared to conventional HPLC methods.
Experimental
Materials and Reagents
-
Ketoconazole reference standard
-
Internal Standard (IS): Carbamazepine, Letrozole, Miconazole, or a stable-labeled Ketoconazole analog are suitable options.[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A sub-2 µm particle size column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is recommended for fast and efficient separation.[2]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ketoconazole and the chosen Internal Standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ketoconazole stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL).[3]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a series of calibration standards and quality control samples at different concentration levels (low, medium, and high).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a common and effective method for extracting Ketoconazole from plasma samples.[2][3][4]
-
Thaw plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma, add the internal standard solution.
-
Add 3.0 mL of ethyl acetate.[3]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 8 minutes.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37 °C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Vortex and centrifuge the reconstituted sample.
-
Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system.[3]
UPLC-MS/MS Method
UPLC Parameters
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate[3][4] |
| Mobile Phase B | Acetonitrile or Methanol[3][4] |
| Flow Rate | 0.45 - 0.5 mL/min[2][4] |
| Gradient | Isocratic or Gradient elution can be optimized for best separation |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 1.5 - 2.5 minutes[2][5][6] |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[3] |
| Temperature | 550 °C[3] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketoconazole | 531.2 | 489.3[2][4][7] or 82.1[5][6] |
| Carbamazepine (IS) | 237.1 | 194.1 |
| Letrozole (IS) | 286.1 | 217.1[3][4] |
| Miconazole (IS) | 415.0 | 191.0 / 347.0 |
| R51012 (IS) | 733.5 | 460.2[5][6] |
Data Analysis and Validation
The concentration of Ketoconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed over the desired concentration range. Method validation should be performed according to regulatory guidelines and typically includes assessments of specificity, sensitivity (LLOQ), linearity, precision, accuracy, recovery, and stability. Linearity for Ketoconazole has been demonstrated in ranges such as 5-15,000 ng/mL and 0.01-12 ng/mL.[2][4]
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Ketoconazole quantification.
Caption: Logical relationship of the UPLC-MS/MS analysis.
Conclusion
The UPLC-MS/MS method described herein is a rapid, sensitive, and reliable approach for the quantification of Ketoconazole in biological matrices. The short run time allows for high-throughput analysis, which is highly beneficial in clinical and research settings. The provided protocols can be adapted and validated for specific laboratory requirements and instrumentation.
References
- 1. clpmag.com [clpmag.com]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Ketoconazole Using Ketoconazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is essential for optimizing the clinical use of ketoconazole (B1673606), an azole antifungal agent with a narrow therapeutic window and significant inter-individual pharmacokinetic variability. TDM helps in maintaining drug concentrations within the therapeutic range, thereby maximizing efficacy while minimizing the risk of toxicity. The use of a stable isotope-labeled internal standard, such as Ketoconazole-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for accurate and precise quantification of ketoconazole in biological matrices. This document provides detailed application notes and protocols for the use of this compound in TDM assays.
Principle of the Method
The method involves the extraction of ketoconazole and the internal standard, this compound, from a plasma sample, followed by chromatographic separation and detection using LC-MS/MS. This compound is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring similar extraction recovery and chromatographic retention time, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ketoconazole.
Materials and Reagents
-
Ketoconazole (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (Drug-free)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Deionized, 18 MΩ·cm or higher)
-
Protein Precipitation Agent (e.g., Acetonitrile, Methanol, or Zinc Sulfate solution)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ketoconazole reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Ketoconazole Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ketoconazole stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 100 µL of the respective plasma sample (calibration standard, QC, or unknown).
-
Add 20 µL of the internal standard working solution (50 ng/mL) to all tubes except for the blank plasma sample (add 20 µL of methanol:water instead).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.2 | 0.1 | 40 | 25 |
| This compound | 535.2 | 493.2 | 0.1 | 40 | 25 |
Note: The MRM transition for this compound is inferred based on the addition of 4 Daltons to the parent and major fragment ions of ketoconazole. This should be confirmed experimentally.
Data Presentation: Assay Validation Summary
The following tables present representative data from a validated LC-MS/MS method for ketoconazole, which can be expected when using this compound as an internal standard.
Table 4: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ketoconazole | 5 - 5000 | > 0.995 |
Table 5: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Low QC (15) | < 5.0 | ± 5.0 | < 6.0 | ± 6.0 |
| Mid QC (250) | < 4.0 | ± 4.0 | < 5.0 | ± 5.0 |
| High QC (4000) | < 3.0 | ± 3.0 | < 4.0 | ± 4.0 |
Table 6: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC (15) | > 85 | 95 - 105 |
| High QC (4000) | > 85 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the TDM of ketoconazole.
Ketoconazole Metabolic Pathway
Caption: Simplified metabolic pathway of ketoconazole.
Application Note & Protocol: Development of a Validated Bioanalytical Method for the Quantification of Ketoconazole in Human Plasma using Ketoconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole (B1673606) is a broad-spectrum antifungal agent used in the treatment of various fungal infections.[1] Accurate and reliable quantification of ketoconazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated bioanalytical method for the determination of ketoconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ketoconazole-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][3]
This document provides comprehensive experimental protocols, validation data presented in clear tabular formats, and visual representations of the workflow and validation process to guide researchers in implementing this robust method. The validation of this method is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5]
Materials and Methods
Reagents and Chemicals
-
Ketoconazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Ultrapure Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ketoconazole: m/z 531.2 → 489.3
-
This compound: m/z 535.2 → 493.3
-
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ketoconazole and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Ketoconazole stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ketoconazole from plasma samples.[6][7]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to FDA guidelines, evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5][8]
Results and Data Presentation
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of Ketoconazole to this compound against the nominal concentration of the calibration standards.
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing replicate quality control (QC) samples at four concentration levels.
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| LQC | 3 | 2.95 | 98.3 | 6.2 |
| MQC | 100 | 102.1 | 102.1 | 4.1 |
| HQC | 1600 | 1588.5 | 99.3 | 3.5 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 runs) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 9.8 |
| LQC | 3 | 3.09 | 103.0 | 7.5 |
| MQC | 100 | 99.5 | 99.5 | 5.3 |
| HQC | 1600 | 1612.8 | 100.8 | 4.2 |
Stability
The stability of ketoconazole in human plasma was evaluated under various storage and handling conditions.
Table 3: Stability of Ketoconazole in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 3 | 3.12 | 104.0 |
| HQC | 1600 | 1590.4 | 99.4 | |
| Short-Term (Bench-top, 6h) | LQC | 3 | 2.98 | 99.3 |
| HQC | 1600 | 1605.1 | 100.3 | |
| Long-Term (-80°C, 30 days) | LQC | 3 | 3.05 | 101.7 |
| HQC | 1600 | 1585.6 | 99.1 |
Visualizations
References
- 1. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent signal intensity of Ketoconazole-d4 in LC-MS
<
This technical support guide provides troubleshooting information for researchers, scientists, and drug development professionals encountering inconsistent signal intensity with Ketoconazole-d4 in LC-MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent signal intensity for a deuterated internal standard (IS) like this compound?
Inconsistent signal intensity for an internal standard (IS) can stem from several factors throughout the analytical process. The primary causes can be grouped into four main categories:
-
Sample Preparation Issues: Errors during sample preparation are a frequent source of variability. This includes simple human errors like missed or double-spiking of the IS, as well as inconsistencies in extraction recovery or sample dilution.[1][2]
-
Matrix Effects: This is a major cause of signal variability in LC-MS.[3] Co-eluting components from the sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer's source, leading to either ion suppression (signal decrease) or enhancement (signal increase).[4][5][6] Even stable isotope-labeled standards like this compound can experience these effects differently than the analyte, leading to "differential matrix effects".[7]
-
Instrumental Problems: Issues with the LC-MS system itself can lead to signal instability.[8] Common culprits include autosampler malfunctions causing inconsistent injection volumes, a contaminated ion source, fluctuating spray voltage, or a degrading LC column.[4][9]
-
Internal Standard Stability and Purity: The stability of the IS is crucial. Ketoconazole (B1673606) can be unstable in aqueous solutions, particularly at low pH.[10][11][12] While deuterated standards are generally stable, issues like back-exchange (replacement of deuterium (B1214612) with hydrogen) can occur under certain conditions.[7] Furthermore, the presence of unlabeled ketoconazole as an impurity in the IS solution can affect results.[6]
Q2: My this compound signal is showing a sporadic or random pattern across the analytical run. What should I investigate first?
A sporadic pattern, where one or two samples show a drastically different IS response, often points to isolated errors rather than a systemic problem.[1]
Initial Troubleshooting Steps:
-
Review Sample Preparation Records: Check for any documented errors, such as a missed IS spike or a pipetting mistake for the affected samples.
-
Re-inject the Affected Sample: If the issue disappears upon re-injection, it was likely an injection error.
-
Perform an Injection Precision Test: To rule out autosampler malfunction, perform a series of injections from the same vial to assess the precision of the IS response.[9]
-
Investigate Sample-Specific Matrix Effects: If the problem persists for a specific sample even after re-analysis, it may have a unique matrix composition causing significant ion suppression or enhancement.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for diagnosing and resolving common issues related to this compound signal instability.
Guide 1: Investigating Matrix Effects
Matrix effects are a primary cause of signal variability and must be systematically evaluated.[3][6] The post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Objective: To identify retention time windows where co-eluting matrix components suppress or enhance the this compound signal.
Methodology:
-
Prepare IS Infusion Solution: Prepare a solution of this compound in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).
-
System Setup:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Using a T-junction, introduce the IS infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
-
Equilibration: Allow the system to equilibrate. Monitor the this compound signal until a stable, continuous baseline is achieved. This baseline represents 100% signal (no matrix effect).
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the IS).
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run.
-
A dip or decrease in the baseline indicates a region of ion suppression .
-
A rise or increase in the baseline indicates a region of ion enhancement .
-
If your analyte's retention time falls within one of these regions, your method is susceptible to matrix effects.[13]
-
Guide 2: Optimizing Ion Source Parameters for a Robust Signal
Suboptimal ion source parameters can lead to inefficient ionization and signal instability.[8][14] It is crucial to tune these parameters to ensure robust and consistent performance.
Objective: To determine the optimal source settings for maximizing the this compound signal and improving its stability.
Methodology:
-
Infuse Analyte: As in the post-column infusion experiment, set up a continuous infusion of a this compound solution into the mass spectrometer.
-
Parameter Adjustment: Manually or automatically adjust key source parameters one at a time while monitoring the signal intensity. It is recommended to set values on a maximum "plateau" where small changes do not cause a large change in response, rather than at a sharp peak maximum.[15]
-
Data Interpretation: Note the settings that provide the highest and most stable signal for this compound. These optimized parameters should then be applied to your analytical method.
Table 1: Typical ESI Source Parameters and Starting Ranges for Optimization
| Parameter | Typical Starting Range (Positive Ion Mode) | Purpose |
|---|---|---|
| Spray Voltage | 4000 - 5500 V | Aids in the formation of charged droplets.[16] |
| Source/Gas Temperature | 350 - 550 °C | Promotes desolvation of the droplets.[14] |
| Nebulizer Gas (Gas 1) | Instrument Dependent | Assists in droplet formation (nebulization).[14] |
| Drying Gas (Gas 2) | Instrument Dependent | Helps evaporate the solvent from the charged droplets.[14] |
Guide 3: Assessing Internal Standard Stability
Degradation of the internal standard during sample storage or processing can be a significant source of error.[9] Ketoconazole is known to be unstable in highly acidic aqueous solutions.[10][11]
Objective: To evaluate the stability of this compound in the sample matrix under typical laboratory conditions.
Methodology:
-
Sample Preparation: Spike a fresh, blank matrix pool with this compound at a concentration used in your assay and vortex thoroughly.[17]
-
Time Zero (T=0) Analysis: Immediately process an aliquot of the spiked matrix according to your standard procedure and analyze it by LC-MS. This serves as the baseline response.[17]
-
Bench-Top Incubation: Leave the remaining spiked matrix at room temperature for a duration that reflects the maximum time your samples are typically exposed to these conditions (e.g., 2, 4, 8 hours).
-
Time-Point Analysis: At predefined intervals, take aliquots, process them, and analyze by LC-MS.
-
Data Analysis: Calculate the percentage difference in the IS peak area at each time point relative to the T=0 sample. A common acceptance criterion is a difference of no more than ±15%.[17]
Visualizations
The following diagrams illustrate key troubleshooting workflows and concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ketoconazole-d4 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Ketoconazole-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing for this compound, a weakly basic compound, is a frequent issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in this compound, leading to tailing.[1][2][3]
-
Solution 1: Mobile Phase pH Adjustment: Ketoconazole (B1673606) has pKa values of approximately 2.9 and 6.5.[4][5] Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte can ensure it is fully ionized and minimize these interactions. A pH of 3.0 to 4.5 is often effective.[6][7]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA) or diethylamine, into the mobile phase can mask the active silanol sites.[5][8][9] A concentration of 0.1-0.2% is a good starting point.
-
Solution 3: Employ an End-Capped Column: Modern, end-capped C18 or C8 columns have fewer accessible silanol groups, significantly reducing the potential for peak tailing.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Column Degradation: Voids in the column packing or a contaminated frit can disrupt the sample band, causing tailing.
Question 2: What is causing poor resolution between this compound and other components in my sample?
Answer:
Inadequate resolution can compromise the accuracy of quantification. Optimizing the separation requires a systematic approach to adjusting chromatographic parameters.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase dictate the retention and selectivity of the separation.
-
Solution 1: Adjust Organic Solvent Ratio: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation. Conversely, if retention times are excessively long, a slight increase in the organic content may be necessary.
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If resolution is poor with acetonitrile, switching to methanol, or using a combination of both, can alter the elution order and improve separation.
-
-
Suboptimal pH: The ionization state of this compound and any potential interfering compounds can significantly impact their retention and, consequently, the resolution.
-
Solution: Experiment with the mobile phase pH within a range that is suitable for the column (typically pH 2-8 for silica-based columns). A pH of around 3.5 has been shown to provide good peak symmetry and resolution for ketoconazole.[5]
-
-
Incorrect Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.
-
Solution: While C18 columns are widely used, a C8 or a phenyl-hexyl column might provide a different selectivity profile that could improve the resolution of critical peak pairs.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a this compound HPLC method?
A1: A good starting point for method development for this compound is based on established methods for Ketoconazole. The following table summarizes typical parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4][9][12] |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM)[6][8] |
| pH | 3.0 - 4.5, adjusted with phosphoric acid[6][7] |
| Ratio | 50:50 (Acetonitrile:Buffer)[5] |
| Flow Rate | 1.0 mL/min[9][12][13] |
| Detection Wavelength | 230 - 245 nm[9][12][14] |
| Column Temperature | 30 - 35 °C[6][15] |
Q2: How can I be sure that my sample diluent isn't causing peak distortion?
A2: The composition of the sample diluent should ideally match the initial mobile phase conditions.[16] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak fronting, splitting, or broadening. If your sample preparation results in a high organic content, consider evaporating the solvent and reconstituting the residue in the mobile phase.[16]
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can interfere with accurate peak integration. Common causes include:
-
Inadequate Mobile Phase Mixing: Ensure your mobile phase components are thoroughly mixed and degassed.
-
Detector Issues: A failing lamp in a UV detector can cause noise.
-
Contamination: Contaminants in the mobile phase, column, or HPLC system can contribute to a noisy baseline.
Q4: Should I use a gradient or isocratic elution for this compound analysis?
A4: Both gradient and isocratic methods can be effective. An isocratic method is simpler and often more robust for routine analysis if all components of interest can be adequately resolved within a reasonable timeframe.[14] A gradient elution may be necessary for complex samples containing compounds with a wide range of polarities to ensure good resolution of all peaks within an acceptable analysis time.[17]
Experimental Protocol Example
Below is a detailed methodology for a reverse-phase HPLC method suitable for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
2. Instrument and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 232 nm.[8]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
4. Sample Preparation:
-
The sample preparation will depend on the matrix. For example, in pharmaceutical formulations, an extraction with a suitable solvent may be required.[8] The final sample should be dissolved in the mobile phase.
5. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting HPLC analysis.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: General workflow for HPLC method development.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. youtube.com [youtube.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. [Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. ijarmps.org [ijarmps.org]
- 13. latamjpharm.org [latamjpharm.org]
- 14. Development and Validation of a High-Sensitivity HPLC Method for Quantification of Ketoconazole: Ensuring Quality Assurance Through Specific Chromatographic Procedures | Gaur | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Ketoconazole-d4 stability issues in different organic solvents
This technical support center provides guidance on the stability of Ketoconazole-d4 in various organic solvents, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in organic solvents?
A1: While specific long-term stability data for this compound in organic solvents is limited, studies on the non-deuterated form, Ketoconazole (B1673606), provide valuable insights. The primary stability concerns are hydrolysis, oxidation, and photodechlorination.[1][2][3] The deuterated form, this compound, is expected to have similar stability profile. Instability can be influenced by the choice of solvent, storage temperature, and exposure to light.
Q2: Which organic solvents are recommended for dissolving and storing this compound?
A2: this compound is soluble in several organic solvents. For short-term storage, methanol (B129727), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used.[4][5][6] However, for long-term storage, it is crucial to minimize the presence of water and store solutions at low temperatures (-20°C or -80°C) to mitigate degradation.[4][7] One study on non-deuterated Ketoconazole in ethanol showed no significant degradation over 29 days when stored at room temperature or 8°C.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products. The major degradation pathways for Ketoconazole are hydrolysis and oxidation.[1][2] If your solvent contains acidic or basic impurities, this can accelerate hydrolysis. Oxidative degradation can occur if the solvent is not degassed or if it has been stored for a prolonged period. To confirm, you can perform stress testing (acidic, basic, and oxidative conditions) on a fresh sample of this compound to identify the retention times of potential degradation products.
Q4: How should I prepare my this compound stock solutions to ensure stability?
A4: To prepare stable stock solutions, use high-purity, anhydrous organic solvents. It is recommended to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidative degradation.[4][5] Prepare the solution at the desired concentration, and if it's not for immediate use, aliquot it into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[7] Store these aliquots at -20°C or -80°C, protected from light.[4][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency over time | Solvent-mediated degradation (hydrolysis, oxidation) | - Use anhydrous, high-purity solvents.- Degas solvents before use.- Store stock solutions at ≤ -20°C.[4][7]- Avoid repeated freeze-thaw cycles by preparing aliquots.[7] |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products | - Confirm the identity of the degradation products by LC-MS/MS analysis.[1][8][9][10][11]- Review solution preparation and storage procedures.- Perform forced degradation studies to characterize potential impurities. |
| Inconsistent analytical results | Instability of working solutions | - Prepare fresh working solutions daily from a frozen stock solution.- If using an autosampler, ensure the tray is cooled to prevent degradation during the analytical run. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation | - Ensure the concentration is within the solubility limits for the chosen solvent.- Use tightly sealed vials to prevent solvent evaporation, especially for volatile solvents like methanol and acetonitrile. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous grade of the desired organic solvent (e.g., methanol, acetonitrile, DMSO).
-
Solvent Preparation: Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber glass vials to protect from light. Seal the vials tightly and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7]
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol is adapted from stress testing procedures for non-deuterated Ketoconazole and can be used to identify potential degradation products of this compound.[1][11]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in the organic solvent of interest.
-
Add a small volume of a dilute acid (e.g., 0.1 N HCl in the same solvent).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with a suitable base before analysis by HPLC or LC-MS.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in the organic solvent.
-
Add a small volume of a dilute base (e.g., 0.1 N NaOH in the same solvent).
-
Incubate at a controlled temperature for a defined period.
-
Neutralize the solution with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in the organic solvent.
-
Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubate at a controlled temperature for a defined period.
-
Analyze the solution by HPLC or LC-MS.
-
Data Summary
Table 1: Solubility of Ketoconazole in Common Organic Solvents
| Organic Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | 1 | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 2 | [4][5] |
| Dimethylformamide (DMF) | 5 | [4][5] |
| Methanol | Soluble | [6] |
| Dichloromethane | Freely Soluble | [6] |
Note: This data is for non-deuterated Ketoconazole, but the solubility of this compound is expected to be very similar.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Reference |
| -80°C | Up to 6 months | [7] |
| -20°C | Up to 1 month | [7] |
Note: The original source does not specify the solvent for these storage recommendations. It is best practice to follow these guidelines for solutions in anhydrous organic solvents.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Logic diagram for troubleshooting this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.who.int [cdn.who.int]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
- 11. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression of Ketoconazole-d4 in electrospray ionization
Welcome to the technical support center for the analysis of Ketoconazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2] In electrospray ionization, co-eluting substances can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[2]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this correct for ion suppression?
A2: Yes, a SIL-IS like this compound is the preferred method to compensate for ion suppression. Since it is chemically and physically almost identical to the unlabeled ketoconazole, it co-elutes and should experience the same degree of ion suppression. This helps to maintain a consistent analyte-to-internal standard ratio, allowing for accurate quantification. However, if the ion suppression is severe and affects the signal of both the analyte and the internal standard, or if there is differential suppression between the two, it can still lead to inaccurate results.[2]
Q3: What are the common sources of ion suppression when analyzing this compound in biological samples like plasma?
A3: Common sources of ion suppression in biological matrices include:
-
Phospholipids: These are abundant in plasma and are a major cause of ion suppression, particularly in positive electrospray ionization mode.
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the MS source and reduce its efficiency.[3]
-
Endogenous Compounds: Other small molecules, lipids, and peptides from the biological matrix can co-elute with this compound and compete for ionization.[4]
-
Co-administered Drugs and their Metabolites: Other drugs present in the sample can also interfere with the ionization of this compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Problem 1: Low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Transitioning from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[1]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the ion-suppressing components. This can involve adjusting the mobile phase composition, changing the gradient profile, or using a different type of analytical column.[1]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method like SPE is crucial to minimize variability in matrix effects across different samples.
-
Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.
-
Ensure Proper Internal Standard Use: Verify that the concentration and addition of this compound are consistent across all samples.
-
Quantitative Data on Sample Preparation and Matrix Effects
The choice of sample preparation method can have a significant impact on the degree of ion suppression. The following table summarizes the effectiveness of different techniques in reducing matrix effects for the analysis of ketoconazole.
| Sample Preparation Technique | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | 77.5 - 82.8 | No significant ion suppression or enhancement reported | [6] |
| Solid-Phase Extraction (C18) | Human Plasma | 102 | Not explicitly quantified, but method showed good precision | [7] |
| Protein Precipitation | Human Plasma | Generally lower | Can be significant due to remaining phospholipids | [1] |
Note: A matrix effect value close to 100% (or 0% when calculated as a percentage of suppression/enhancement) with a low relative standard deviation (RSD) indicates minimal impact from the matrix.
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Objective: To qualitatively assess ion suppression from a blank matrix extract.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Set up a post-column infusion system where the this compound solution is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer ion source, using a T-connector.[8]
-
Inject a blank, extracted sample matrix (e.g., plasma that has undergone your sample preparation procedure).
-
Monitor the signal intensity of this compound. A drop in the baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression.[8]
-
Solid-Phase Extraction (SPE) for Ketoconazole from Plasma
This protocol provides a general guideline for a more effective sample cleanup to reduce ion suppression.
-
Objective: To extract Ketoconazole and this compound from plasma while removing interfering matrix components.
-
Procedure:
-
Sample Pre-treatment: To a volume of plasma, add the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge with methanol (B129727) followed by deionized water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]
-
Elution: Elute Ketoconazole and this compound using a stronger solvent like methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a systematic approach to identifying and mitigating ion suppression of this compound.
Caption: A flowchart for troubleshooting ion suppression.
Mechanism of Ion Suppression in ESI
This diagram illustrates the competition for ionization in the electrospray droplet.
Caption: Ion suppression in the ESI droplet.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. scielo.br [scielo.br]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. lctsbible.com [lctsbible.com]
- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Technical Support Center: Reducing Carryover of Ketoconazole-d4
Welcome to the technical support center for troubleshooting autosampler carryover, with a specific focus on Ketoconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and mitigate carryover issues in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte in a blank or subsequent sample injection after the analysis of a high-concentration sample.[1][2] This occurs when residual analyte from a previous injection is unintentionally introduced into the next. For a potent compound like this compound, which is often used as an internal standard, even minute levels of carryover can lead to inaccurate quantification of the target analyte, compromising the reliability of study results.
Q2: What are the common causes of this compound carryover?
A2: The primary causes of carryover for a compound like this compound, which is a weakly basic and hydrophobic molecule, include:
-
Adsorption: this compound can adsorb to various surfaces within the autosampler and LC system, such as the needle, sample loop, injection valve rotor seal, and tubing.[1]
-
Inadequate Washing: The wash solution may not be strong enough to effectively solubilize and remove all traces of this compound from the autosampler components between injections.
-
Poor Solubility in Initial Mobile Phase: If this compound is not readily soluble in the initial mobile phase conditions, it may precipitate in the sample loop or at the head of the column, only to be eluted in a later injection.
-
Contamination: The blank solvent, mobile phase, or even the vial caps (B75204) and septa can be sources of contamination that mimic carryover.
Q3: What are the initial signs of a this compound carryover problem?
A3: The most common sign is the detection of a this compound peak in a blank injection that immediately follows a high-concentration standard or sample.[1][2] You may also observe that the peak area of the carryover decreases with subsequent blank injections, a phenomenon known as "classic carryover".[2] If the peak area remains relatively constant across multiple blank injections, it might indicate a contamination issue rather than true carryover.[2]
Q4: What type of wash solutions are generally effective for a compound like this compound?
A4: Since Ketoconazole is a basic compound that is sparingly soluble in water but soluble in organic solvents and more soluble in acidic conditions, effective wash solutions often include:
-
A high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.
-
The addition of a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to increase the solubility of the basic this compound molecule.
-
A mixture of solvents to address different types of interactions. Some labs utilize a "magic mixture" of Acetonitrile:Isopropanol:Methanol:Water, sometimes with an acid, to effectively clean the autosampler.
It is crucial that the wash solvent is strong enough to dissolve this compound and is miscible with the mobile phase.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Carryover
This guide provides a systematic approach to pinpoint the origin of the this compound carryover.
Experimental Protocol:
-
Initial Carryover Check:
-
Inject a high-concentration this compound standard.
-
Immediately follow with at least three blank injections (using the same solvent as the standard diluent).
-
Analyze the chromatograms for the presence and pattern of the this compound peak in the blanks. A diminishing peak suggests carryover.
-
-
Isolating the Column:
-
If carryover is observed, replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
-
Isolating the Autosampler:
-
If carryover persists after removing the column, the issue likely lies within the autosampler (needle, sample loop, injection valve).
-
Proceed to evaluate the effectiveness of the wash solution and wash method.
-
Troubleshooting Workflow Diagram:
Caption: Systematic workflow for identifying the source of carryover.
Guide 2: Optimizing the Autosampler Wash Method
Once the autosampler is identified as the primary source of carryover, this guide will help in optimizing the cleaning procedure.
Experimental Protocol:
-
Prepare a Series of Wash Solutions: Based on the properties of this compound, prepare several candidate wash solutions. Examples are provided in the table below.
-
Evaluate Each Wash Solution:
-
For each candidate wash solution, perform the following sequence:
-
Inject a high-concentration this compound standard.
-
Inject at least three consecutive blank samples.
-
-
Quantify the peak area of this compound in the first blank injection.
-
Calculate the percent carryover using the formula: % Carryover = (Area_blank1 / Area_high_std) * 100
-
-
Optimize Wash Volume and Duration:
-
Using the most effective wash solution, experiment with increasing the wash volume and/or the duration of the needle wash. Many modern autosamplers allow for pre- and post-injection washes.[3]
-
Repeat the carryover evaluation to determine the optimal settings.
-
Data Presentation: Evaluating Wash Solution Effectiveness
| Wash Solution Composition (v/v) | Analyte | Observed Carryover (%) |
| 90:10 Water:Acetonitrile | Granisetron HCl | ~0.0015 |
| 50:50 Water:Acetonitrile | Granisetron HCl | <0.0005 |
| 100% Acetonitrile | Granisetron HCl | ~0.0025 |
| 90:10 Water:Methanol | Granisetron HCl | ~0.0020 |
| 50:50 Water:Methanol | Granisetron HCl | ~0.0010 |
| 100% Methanol | Granisetron HCl | ~0.0040 |
Data adapted from a Waters Corporation application note on Granisetron HCl carryover mitigation.
Recommended Wash Solutions for this compound Evaluation:
-
Baseline: Your current mobile phase strong solvent.
-
Option 1: 75:25 Acetonitrile:Water with 0.1% Formic Acid
-
Option 2: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid
-
Option 3 (Magic Mixture): 25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water with 0.1% Formic Acid
Logical Relationship of Wash Solution Components:
Caption: Key components of an effective wash solution for this compound.
References
Technical Support Center: Optimizing Collision Energy for Ketoconazole-d4 MRM Transitions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions of Ketoconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Ketoconazole (B1673606) and this compound?
A1: For Ketoconazole, the protonated precursor ion [M+H]⁺ is typically observed at m/z 531.2. Common product ions resulting from collision-induced dissociation (CID) are m/z 489.3 and m/z 82.1.[1][2][3] For this compound, the deuterated internal standard, the expected precursor ion [M+4+H]⁺ is m/z 535.2. The product ions are expected to be shifted by +4 Da if the deuterium (B1214612) labels are on the fragment, or remain the same if the labels are lost during fragmentation. It is crucial to confirm these experimentally.
Q2: Why is optimizing collision energy important for my MRM experiment?
A2: Optimizing the collision energy (CE) is a critical step in developing a sensitive and robust MRM method. Each precursor-to-product ion transition has an optimal CE at which the fragmentation is most efficient, resulting in the highest product ion intensity. Using a suboptimal CE can lead to reduced sensitivity and inaccurate quantification.
Q3: How do I determine the optimal collision energy for a specific MRM transition?
A3: The optimal collision energy is determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and monitoring the intensity of the product ion while ramping the collision energy over a range of values. The CE that produces the highest and most stable signal for the product ion is considered the optimum. A detailed protocol for this procedure is provided below.
Q4: Can I use the same collision energy for both Ketoconazole and this compound?
A4: While the optimal collision energies for an analyte and its stable isotope-labeled internal standard are often similar, they are not always identical. It is best practice to determine the optimal collision energy for each compound and transition independently to ensure the highest sensitivity for both the analyte and the internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incorrect precursor ion selection. | Verify the correct m/z for the [M+4+H]⁺ ion of this compound (expected at m/z 535.2). |
| Suboptimal collision energy. | Perform a collision energy optimization experiment as detailed in the protocol below. | |
| Poor ionization efficiency. | Optimize ion source parameters such as spray voltage, gas flows, and source temperature. | |
| Instability of the compound. | Ketoconazole can be unstable under certain pH conditions. Ensure the mobile phase and sample diluent are optimized for stability.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition. | The addition of a small amount of formic acid to the mobile phase can improve peak shape for ketoconazole.[2][5] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the column. | Consider using a different column chemistry or a column with better end-capping. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system thoroughly. |
| Matrix effects from the sample. | Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Inconsistent Results and Poor Reproducibility | Ion suppression or enhancement. | Ion suppression is a common issue in LC-MS/MS analysis of biological samples.[6][7] To mitigate this, improve sample cleanup, adjust chromatographic conditions to separate the analyte from interfering compounds, or use matrix-matched calibrants. |
| Instability of stock or working solutions. | Prepare fresh solutions and store them appropriately. Ketoconazole solutions should be protected from light and stored at low temperatures. | |
| Carryover. | Implement a robust needle wash protocol in the autosampler method, including a strong organic solvent. |
Quantitative Data Summary
The following table summarizes typical MRM transitions for Ketoconazole. The optimal collision energy is instrument-dependent and must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Ketoconazole | 531.2 | 489.3 | Instrument Dependent |
| Ketoconazole | 531.2 | 82.1 | Instrument Dependent |
| This compound | 535.2 | To be determined | Instrument Dependent |
Experimental Protocols
Protocol for Optimizing Collision Energy for this compound MRM Transitions
Objective: To determine the optimal collision energy for the fragmentation of the this compound precursor ion to its most abundant and stable product ions.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol (B129727) and water
-
Formic acid (optional, for mobile phase modification)
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Methodology:
-
Preparation of this compound Standard Solution: Prepare a 100 ng/mL solution of this compound in an appropriate solvent (e.g., 50:50 methanol:water).
-
Infusion Setup:
-
Set up the syringe pump to infuse the this compound standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., spray voltage, source temperature, nebulizer gas, and drying gas flow) to obtain a stable and maximal signal for the this compound precursor ion (m/z 535.2).
-
-
Product Ion Scan:
-
Perform a product ion scan of the precursor ion m/z 535.2. This will fragment the precursor ion and provide a spectrum of all its product ions.
-
Identify the most abundant and structurally relevant product ions for MRM analysis. Based on the fragmentation of unlabeled ketoconazole, likely product ions would be around m/z 493.3 and m/z 82.1 or 86.1.
-
-
Collision Energy Ramp Experiment:
-
For each selected product ion, set up an MRM experiment where the collision energy is ramped over a range of values (e.g., from 5 to 50 eV in 2 eV increments).
-
Acquire data for a sufficient duration at each collision energy step to ensure a stable signal is recorded.
-
-
Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that yields the maximum product ion intensity.
-
-
Verification:
-
Set the collision energy for each MRM transition to its determined optimum value.
-
Infuse the this compound standard solution again and confirm that a stable and high-intensity signal is obtained for each transition in MRM mode.
-
Visualizations
References
- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Stability Assessment of Ketoconazole in Aqueous Formulations | PDF | Pharmaceutical Formulation | Ph [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution [scribd.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Troubleshooting retention time shifts for Ketoconazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to retention time shifts during the analysis of Ketoconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of retention time shifts for this compound in my chromatographic analysis?
Retention time (RT) shifts for this compound can be attributed to a variety of factors, often categorized as either system-related or method-related issues. Systemic problems often affect all peaks in a sequence, while method-specific issues may only impact the analyte of interest.[1]
Common Causes Include:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a frequent cause of RT shifts. Even small errors in the organic solvent concentration can lead to significant changes in retention.[2][3] For instance, a 1% error in the organic solvent amount can alter retention time by 5-15%.[3] It is also crucial to ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can affect the flow rate.[1]
-
Flow Rate Fluctuation: Inconsistent flow rates will cause direct, proportional shifts in retention times.[1][4] If all peaks in your chromatogram are shifting by a similar amount, a variable flow rate is a likely culprit.[1] This can be caused by leaks in the system, worn pump seals, or faulty check valves.[1]
-
Column Temperature Variation: The temperature of the column has a significant impact on the retention of this compound. A general rule of thumb is that a 1°C change in temperature can lead to a 1-2% change in retention time.[2][3] Inadequate temperature control or fluctuations in the ambient laboratory temperature can therefore lead to inconsistent results.[2][5][6][7]
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times, especially at the beginning of a new analytical run.[8][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger or weaker than the mobile phase, it can cause peak distortion and shifts in retention time.[1][8] Ideally, the sample should be dissolved in the initial mobile phase.[8]
-
This compound Degradation: Ketoconazole (B1673606) can degrade under certain conditions, leading to the formation of new peaks with different retention times. Major degradation has been observed under acidic, basic, and oxidative stress conditions.[10][11] It is also sensitive to photolysis.[12][13]
Q2: My this compound peak is consistently shifting to an earlier retention time. What should I investigate?
A consistent shift to an earlier retention time, also known as a decrease in retention, can be caused by several factors:
-
Increased Flow Rate: Check your pump settings and for any signs of pressure fluctuations that might indicate an unstable flow rate.
-
Higher Column Temperature: Verify the set temperature of your column oven and ensure it is stable.[5][7] Even minor increases in temperature can decrease retention.[2]
-
Stronger Mobile Phase: An accidentally higher proportion of the organic solvent in your mobile phase will decrease the retention of this compound in reversed-phase chromatography.[2]
-
Phase Dewetting: If all peaks are shifting dramatically to an early retention time, near the void volume, this could be due to phase dewetting (also called phase collapse). This can occur when using a mobile phase with a very high aqueous content (e.g., >95% water) with a column that is not aqueous-compatible.[1]
Q3: My retention times for this compound are drifting later during a long analytical run. What is the likely cause?
A gradual increase in retention time over a series of injections often points to a change in the chromatographic system or mobile phase over time.
-
Decreasing Flow Rate: A slow leak in the system or a failing pump seal can lead to a gradual decrease in the flow rate, causing retention times to increase.[4]
-
Mobile Phase Evaporation: If you are using a volatile organic solvent in your mobile phase, its evaporation over a long run can lead to a weaker mobile phase and consequently, longer retention times.[2]
-
Column Contamination: Accumulation of matrix components from the sample onto the column can block active sites and lead to changes in retention.[1] Using a guard column and appropriate sample preparation can help mitigate this.[1]
Troubleshooting Guides
Systematic Troubleshooting of Retention Time Shifts
When encountering retention time shifts for this compound, a systematic approach is crucial for efficient problem-solving. The following guide provides a step-by-step process to identify and resolve the root cause.
Step 1: Observe the Pattern of the Shift
-
All Peaks Shifting Proportionally: This strongly suggests a problem with the flow rate .
-
Only the this compound Peak is Shifting: This points towards a chemical or method-specific issue .
-
Early Eluting Peaks Shifting More Than Late Eluting Peaks: This may indicate an issue with the sample solvent or injection volume .[1]
-
Random Shifts: This could be due to a variety of issues, including intermittent leaks, bubbles in the pump, or problems with mobile phase proportioning.[14][15]
Step 2: Check the HPLC System
-
Flow Rate and Pressure: Verify that the flow rate is accurate and the system pressure is stable. Unexpected pressure drops could indicate a leak, while an increase in pressure might suggest a blockage.
-
Pump: Check for leaks around the pump heads and ensure the pump seals are in good condition. Listen for any unusual noises from the pump.
-
Degasser: Ensure the degasser is functioning correctly and that there are no bubbles in the mobile phase lines.[1]
-
Column Oven: Confirm that the column temperature is set correctly and is stable.[2][5]
Step 3: Evaluate the Method Parameters
-
Mobile Phase: Prepare fresh mobile phase, paying close attention to the correct proportions of all components. Ensure the pH is correctly adjusted if using a buffer.[1]
-
Column: Ensure you are using the correct column as specified in your method. If the column is old, it may need to be replaced. Consider flushing the column to remove any contaminants.
-
Sample Preparation: Review your sample preparation procedure. Ensure the sample is fully dissolved and that the injection volume is appropriate.[1]
Quantitative Data Summary
While specific quantitative data for this compound retention time shifts is highly dependent on the specific analytical method, the following table summarizes the general impact of key parameters on retention time based on established chromatographic principles.
| Parameter Change | Expected Impact on Retention Time (Reversed-Phase LC) | Typical Magnitude of Change |
| Increase in Organic Solvent (%) | Decrease | A 1% increase can lead to a 5-15% decrease in RT.[3] |
| Increase in Column Temperature (°C) | Decrease | A 1°C increase can lead to a 1-2% decrease in RT.[2][3] |
| Increase in Flow Rate (mL/min) | Decrease | Proportional to the change in flow rate. |
| Decrease in Mobile Phase pH (for a basic compound like Ketoconazole) | Increase | Dependent on the pKa of Ketoconazole and the buffer used. |
Experimental Protocols
Protocol 1: Verifying Flow Rate Accuracy
-
Disconnect the column from the system.
-
Set the pump to deliver the method's flow rate (e.g., 1.0 mL/min).
-
Use a calibrated graduated cylinder or a volumetric flask and a stopwatch.
-
Collect the mobile phase for a set period (e.g., 5 or 10 minutes).
-
Calculate the actual flow rate and compare it to the setpoint. A significant deviation (>2%) indicates a problem with the pump or a leak in the system.[1]
Protocol 2: Investigating this compound Stability
To assess if degradation is the cause of retention time shifts, a forced degradation study can be performed.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Analysis: Neutralize the acidic and basic samples, then inject all stressed samples, along with an unstressed control, into the LC-MS system.
-
Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound retention time shifts.
Caption: Potential degradation pathways of this compound leading to retention time shifts.
References
- 1. Why is my LC Retention Time Shifting? [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How does increasing column temperature affect LC methods? [sciex.com]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Retention time troubleshooting - Chromatography Forum [chromforum.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: LC-MS/MS Maintenance for Ketoconazole-d4 Signal Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing signal loss of Ketoconazole-d4, a common internal standard in LC-MS/MS bioanalysis.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues leading to this compound signal loss.
Issue 1: Sudden and Complete Loss of this compound Signal
A complete absence of the this compound signal across all samples in a run typically points to a systemic failure.
Initial Checks:
-
Verify Internal Standard (IS) Solution:
-
Confirm the correct this compound spiking solution was used.
-
Ensure the concentration is correct and it was prepared accurately.
-
Check for any signs of precipitation or degradation in the IS solution.
-
-
Review Sample Preparation Records:
-
Double-check the sample preparation worksheet to confirm that the IS was added to all samples.[1]
-
Verify the correct volume of IS was dispensed.
-
-
Inspect the LC-MS/MS System:
-
LC System: Check for leaks in the tubing and connections.[2] Ensure the mobile phase reservoirs are not empty and that the pump is delivering the correct flow rate.
-
Mass Spectrometer: Confirm that the correct MS method, including the specific MRM transition for this compound, is loaded.[1] Verify that the ion source is properly connected and that the spray is stable.
-
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow this systematic workflow:
Issue 2: Gradual Decrease in this compound Signal Throughout a Run
A progressive decline in the internal standard signal often indicates a build-up of contaminants or a change in instrument performance over time.
Potential Causes and Solutions:
-
Ion Source Contamination: The accumulation of non-volatile matrix components on the ion source surfaces is a primary cause of signal decline.[2]
-
Solution: Perform a routine cleaning of the ion source. (See Experimental Protocol 2).
-
-
Matrix Effects: Co-eluting matrix components can gradually suppress the ionization of this compound.
-
Solution: Optimize the chromatographic method to better separate this compound from interfering matrix components. Consider enhancing the sample clean-up procedure.
-
-
Column Degradation: A decline in column performance can lead to peak broadening and reduced signal intensity.
-
Solution: Replace the analytical column.
-
Issue 3: Inconsistent or Sporadic this compound Signal
High variability in the this compound signal across a batch of samples suggests issues with individual sample preparation or injection.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors during IS addition can lead to inconsistent signal.[1]
-
Solution: Review and reinforce standardized sample preparation procedures. Ensure proper mixing of the IS with the sample matrix.
-
-
Autosampler Malfunction: Inconsistent injection volumes will result in variable signal intensity.[1]
-
Solution: Perform an injection precision test by repeatedly injecting a standard solution. If the precision is poor, service the autosampler.
-
-
Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[1]
-
Solution: Investigate matrix effects using a post-column infusion experiment. (See Experimental Protocol 3).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound signal loss?
Signal loss of deuterated internal standards like this compound can be broadly categorized into four areas:
-
Sample Preparation Issues: Inaccurate spiking of the internal standard, inconsistent extraction recovery, or degradation of the analyte during processing.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.[1]
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds.[1]
-
Instrumental Problems: A contaminated ion source, leaks in the LC system, or a failing detector can all lead to signal loss.[1]
Q2: How often should the ion source be cleaned to prevent signal loss?
The frequency of ion source cleaning depends on the cleanliness of the samples being analyzed and the sample throughput. For bioanalytical laboratories analyzing plasma or tissue extracts, a weekly or bi-weekly cleaning is often recommended to maintain optimal sensitivity.[3]
Q3: Can the mobile phase composition affect the this compound signal?
Yes, the mobile phase composition, including pH and the type and concentration of additives, can significantly impact the ionization efficiency of Ketoconazole. Ketoconazole is most stable at a neutral pH and is susceptible to degradation in acidic conditions.[4][5] The choice of organic solvent and additives can also influence the degree of ion suppression.[3]
Q4: What are the acceptance criteria for internal standard response variability?
While there are no universally mandated acceptance criteria, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibrators and quality controls in the batch.
Data Presentation
The following tables provide illustrative examples of quantitative data that can be tracked to monitor and troubleshoot this compound signal stability. Note: The data presented here is for illustrative purposes only and may not reflect actual experimental results.
Table 1: Impact of Ion Source Cleaning on this compound Signal Intensity
| System State | Average this compound Peak Area | % Signal Increase |
| Before Cleaning | 1,250,000 | N/A |
| After Cleaning | 2,750,000 | 120% |
Table 2: Effect of Mobile Phase Additive on this compound Signal-to-Noise Ratio (S/N)
| Mobile Phase Additive | Concentration (mM) | Average S/N Ratio |
| Ammonium Formate | 5 | 150 |
| Ammonium Formate | 10 | 220 |
| Ammonium Acetate | 5 | 180 |
| Ammonium Acetate | 10 | 250 |
Experimental Protocols
Experimental Protocol 1: System Suitability Test (SST)
Objective: To verify the performance of the LC-MS/MS system before running an analytical batch.
Procedure:
-
Prepare SST Solution: Prepare a solution containing Ketoconazole and this compound at a concentration that yields a robust signal (e.g., mid-range of the calibration curve).
-
Equilibrate the System: Equilibrate the LC-MS/MS system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform Injections: Make a series of replicate injections (n=5) of the SST solution.
-
Evaluate Performance: Assess the following parameters:
-
Peak Area Precision: The relative standard deviation (RSD) of the this compound peak areas should be ≤15%.
-
Retention Time Precision: The RSD of the retention time should be ≤2%.
-
Signal-to-Noise Ratio (S/N): The S/N for the lowest concentration standard should be ≥10.
-
Experimental Protocol 2: Ion Source Cleaning
Objective: To remove contamination from the ion source components to restore signal intensity. Note: Always refer to the manufacturer's manual for specific instructions for your instrument.
Materials:
-
LC-MS grade methanol (B129727), isopropanol, and water.
-
Lint-free swabs and wipes.
-
Sonicator.
-
Personal protective equipment (gloves, safety glasses).
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely bring the instrument to atmospheric pressure.
-
Remove the Ion Source: Carefully detach the ion source from the mass spectrometer.
-
Disassemble Components: Disassemble the ion source components according to the manufacturer's instructions. This typically includes the spray shield, capillary, and cone.
-
Clean the Components:
-
Wipe the components with a lint-free cloth dampened with methanol.
-
For more stubborn contamination, sonicate the metal parts in a 50:50 mixture of methanol and water for 15-20 minutes.
-
Rinse the components thoroughly with LC-MS grade water followed by methanol.
-
-
Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.
-
Pump Down and Equilibrate: Reinstall the ion source, pump down the system, and allow it to equilibrate before use.
Experimental Protocol 3: Post-Column Infusion for Matrix Effect Evaluation
Objective: To qualitatively assess the presence of ion suppression or enhancement from the sample matrix.[1][6]
Procedure:
-
System Setup:
-
Connect a syringe pump containing a solution of this compound to a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Set the infusion flow rate to be low (e.g., 5-10 µL/min) to avoid significantly altering the mobile phase composition.
-
-
Establish a Stable Baseline: Begin the infusion of the this compound solution and acquire data on the mass spectrometer. A stable baseline signal for the this compound transition should be observed.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample (a sample prepared without the internal standard or analyte) onto the LC column.
-
Monitor the Signal: Monitor the this compound signal throughout the chromatographic run. Any significant and reproducible dip in the baseline indicates a region of ion suppression, while a peak in the baseline indicates ion enhancement.
Mandatory Visualizations
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. npra.gov.my [npra.gov.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Validating an Analytical Method for Ketoconazole Using Ketoconazole-d4 in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validation of an analytical method for the antifungal drug ketoconazole (B1673606), utilizing its deuterated analogue, ketoconazole-d4 (B1165101), as an internal standard. The validation process strictly adheres to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures and M10 for bioanalytical method validation. This document presents supporting experimental data, detailed methodologies, and visual representations of the validation workflow to ensure clarity and reproducibility.
The Importance of a Validated Analytical Method
A validated analytical method is crucial in drug development and quality control, ensuring that the measurements are accurate, reliable, and reproducible.[1][2] For bioanalytical methods, which measure drug concentrations in biological matrices, validation is essential to support pharmacokinetic and toxicokinetic studies that are critical for regulatory submissions.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS methods as it compensates for variability in sample preparation and instrument response, leading to higher precision and accuracy.[3][5]
Key Validation Parameters and Acceptance Criteria
The following tables summarize the essential validation parameters as stipulated by ICH guidelines, along with typical acceptance criteria and representative experimental data for a validated LC-MS/MS method for ketoconazole using this compound.
Table 1: System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Results |
| Peak Area Reproducibility (%RSD) | ≤ 15% | 3.5% |
| Retention Time Reproducibility (%RSD) | ≤ 5% | 0.8% |
| Signal-to-Noise Ratio (at LLOQ) | ≥ 5 | 12 |
Table 2: Specificity and Selectivity
Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix.[6][7]
| Parameter | Acceptance Criteria | Typical Results |
| Interference from Blank Matrix | No significant peaks at the retention times of ketoconazole and this compound. | No interference observed in blank plasma samples. |
| Interference from Concomitant Medications | No significant interference from commonly co-administered drugs. | No interference from tested concomitant medications. |
Table 3: Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response over a defined range.[1][8]
| Parameter | Acceptance Criteria | Typical Results |
| Calibration Curve Range | Typically covers the expected concentration range in samples. | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ). | Within ±10% (±15% at LLOQ). |
Table 4: Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[1][8]
| Concentration Level | Accuracy (% Bias) Acceptance Criteria | Precision (%RSD) Acceptance Criteria | Typical Accuracy Results (% Bias) | Typical Precision Results (%RSD) |
| LLOQ (1 ng/mL) | ± 20% | ≤ 20% | -5.0% | 8.5% |
| Low QC (3 ng/mL) | ± 15% | ≤ 15% | 2.3% | 5.1% |
| Mid QC (2500 ng/mL) | ± 15% | ≤ 15% | -1.8% | 3.2% |
| High QC (4000 ng/mL) | ± 15% | ≤ 15% | 0.5% | 2.7% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[8]
| Parameter | Acceptance Criteria | Typical Results |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1.0 ng/mL |
Table 6: Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Acceptance Criteria | Typical Results |
| Column Temperature (± 5°C) | System suitability parameters met; Accuracy and precision within limits. | No significant impact on results. |
| Mobile Phase Composition (± 2%) | System suitability parameters met; Accuracy and precision within limits. | No significant impact on results. |
| Flow Rate (± 10%) | System suitability parameters met; Accuracy and precision within limits. | Minor shift in retention time, but no impact on quantification. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ketoconazole: 531.2 → 489.3
-
This compound: 535.2 → 493.3
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the sample analysis workflow.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Sample Analysis.
Conclusion
The validation of an analytical method for ketoconazole using this compound as an internal standard, in accordance with ICH guidelines, ensures the generation of high-quality data for regulatory submissions. The presented data and protocols demonstrate a robust, specific, linear, accurate, and precise method suitable for its intended purpose in a drug development setting. By following these guidelines and employing a systematic approach to validation, researchers can have confidence in the integrity of their analytical results.
References
- 1. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 2. worldwide.com [worldwide.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. img.medvalley.cn [img.medvalley.cn]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Internal Standards for Antifungal Analysis: Ketoconazole-d4 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of antifungal agents in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Ketoconazole-d4, a stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for antifungal analysis, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize key performance metrics for methods utilizing this compound, a structural analog internal standard, and ketoconazole (B1673606) as an internal standard for another antifungal, fluconazole (B54011). This compiled data, from separate studies, illustrates the typical performance characteristics of each type of standard.
Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (Illustrative)
| Parameter | This compound for Ketoconazole Analysis (Expected Performance) |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%RSD) | <5% |
| Inter-day Precision (%RSD) | <10% |
| Accuracy (%RE) | ±10% |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Minimal due to co-elution |
Note: This table represents expected performance based on the established advantages of SIL-IS. Specific values would be determined during method validation.
Table 2: Method Performance with a Structural Analog Internal Standard
This table presents data from a study that used the structural analog R51012 as the internal standard for the analysis of ketoconazole in human plasma.[2][3]
| Parameter | Performance with R51012 as IS for Ketoconazole |
| Linearity (r²) | ≥0.9985 |
| Intra-day Precision (%RSD) | ≤4.4% |
| Inter-day Precision (%RSD) | ≤8.6% |
| Accuracy (%RE) | -0.6% to 1.4% (intra-day), -1.4% to 0.9% (inter-day) |
| Recovery (%) | 102% (Ketoconazole), 106% (R51012) |
Table 3: Method Performance using Ketoconazole as an Internal Standard for another Analyte
This table shows the performance of a method for the quantification of fluconazole in Candida albicans lysate, using ketoconazole as the internal standard.[4][5][6]
| Parameter | Performance with Ketoconazole as IS for Fluconazole |
| Linearity (r²) | 0.9963 |
| Intra-day Precision (%RSD) | <1.0% |
| Inter-day Precision (%RSD) | <0.51% |
| Accuracy (%RE) | Not explicitly stated, but precision data is excellent |
| Recovery (%) | >77.61% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for antifungal analysis using different types of internal standards.
Protocol 1: Analysis of Ketoconazole using a Structural Analog Internal Standard (R51012)[2][3]
-
Sample Preparation:
-
To 0.1 mL of human plasma, add the internal standard R51012.
-
Alkalinize the plasma sample.
-
Extract ketoconazole and the internal standard using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 column (50 x 3 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).
-
Flow Rate: Not specified.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry (Tandem MS):
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Ketoconazole: m/z 531.2 → 82.1
-
R51012 (IS): m/z 733.5 → 460.2
-
-
Protocol 2: Analysis of Fluconazole using Ketoconazole as an Internal Standard[4][5][6]
-
Sample Preparation (from C. albicans lysate):
-
Lyse C. albicans cells.
-
Extract fluconazole and the internal standard (ketoconazole) with methylene (B1212753) chloride.
-
Evaporate the solvent and reconstitute the residue.
-
-
Liquid Chromatography:
-
Column: Zorbax SB-C18 column (3.5 µm, 100 mm × 2.1 mm i.d.).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Fluconazole: m/z 307.1 → 238.2
-
Ketoconazole (IS): m/z 531.2 → 489.1
-
-
Visualizing the Rationale: Mechanism of Action and Analytical Workflow
To provide a clearer understanding of the biochemical context and the analytical process, the following diagrams are provided.
Caption: Mechanism of action of Ketoconazole.
Caption: General experimental workflow for antifungal analysis.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable quantitative methods for antifungal analysis. Stable isotope-labeled internal standards, such as this compound, are generally preferred as they most effectively compensate for analytical variability, particularly matrix effects, leading to improved accuracy and precision.[1] However, when a SIL-IS is not available, a carefully selected and validated structural analog can also provide acceptable performance. The data presented in this guide, compiled from various studies, demonstrates that while both approaches can yield methods that meet regulatory acceptance criteria, the inherent physicochemical similarity of a SIL-IS to the analyte provides the most reliable correction for potential analytical errors. For researchers aiming for the highest level of data quality and confidence in their results, the use of a stable isotope-labeled internal standard like this compound is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of an Analytical Method with Ketoconazole-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. When multiple analytical methods are employed within a single study or across different studies, cross-validation becomes a critical step to demonstrate that the data are comparable, irrespective of the method used. This guide provides a comparative overview of analytical methods for the quantification of ketoconazole (B1673606), with a focus on the use of the stable isotope-labeled internal standard, Ketoconazole-d4.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard.[1] this compound, a deuterated form of ketoconazole, is chemically and physically almost identical to the analyte. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in sample processing and matrix effects. This leads to enhanced precision and accuracy in the quantification of ketoconazole in complex biological matrices like plasma.
Alternatives, such as structurally similar compounds (e.g., econazole, letrozole, carbamazepine), can be used as internal standards.[2][3][4] However, their different physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to ketoconazole, potentially compromising the accuracy of the results.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of ketoconazole. This allows for an objective comparison of methods utilizing a SIL-IS versus those employing a structural analog as the internal standard.
Table 1: Performance Comparison of LC-MS/MS Methods for Ketoconazole Quantification
| Parameter | Method 1 (with Ketoconazole-d3) | Method 2 (with R51012 IS) | Method 3 (with Letrozole IS) | Method 4 (with Carbamazepine IS) |
| Internal Standard | (-)-Ketoconazole-d3 | R51012 | Letrozole | Carbamazepine |
| Linearity Range | Not specified | 20.0 - 10,000 ng/mL | 0.01 - 12 ng/mL | 5 - 15,000 ng/mL |
| Correlation Coefficient (r²) | Not specified | ≥ 0.9985 | ≥ 0.9992 | Not specified |
| Lower Limit of Quantification (LLOQ) | Not specified | 20.0 ng/mL | 0.01 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | Not specified | ≤ 4.4% | Within acceptable criteria | Not specified |
| Inter-day Precision (%RSD) | Not specified | ≤ 8.6% | Within acceptable criteria | Not specified |
| Intra-day Accuracy (%RE) | Not specified | -0.6% to 1.4% | Within acceptable criteria | Not specified |
| Inter-day Accuracy (%RE) | Not specified | -1.4% to 0.9% | Within acceptable criteria | Not specified |
| Recovery | Not specified | Ketoconazole: 102%, IS: 106% | Ketoconazole: 77.5-82.8%, IS: 78.3% | Not specified |
| Reference | [1] | [5][6] | [4][7][8] | [3] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Method 1: LC-MS/MS with R51012 as Internal Standard[5][6]
-
Sample Preparation: Liquid-liquid extraction with diethyl ether from an alkalinized plasma sample.
-
Chromatographic Separation:
-
Column: C18 column (50 x 3 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).
-
Flow Rate: 0.500 mL/min.
-
Run Time: 2.5 min.
-
-
Mass Spectrometric Detection:
-
Ionization: Ionspray ionization.
-
Detection: Triple quadrupole mass spectrometer.
-
Monitored Transitions:
-
Ketoconazole: m/z 531.2 → 82.1
-
R51012 (IS): m/z 733.5 → 460.2
-
-
Method 2: Highly Sensitive LC-MS/MS with Letrozole as Internal Standard[4][7][8]
-
Sample Preparation: Single-step liquid-liquid extraction with ethyl acetate (B1210297).
-
Chromatographic Separation:
-
Column: Hedera CN (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate containing 0.1% formic acid (45:55, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization.
-
Detection: Multiple reaction monitoring (MRM).
-
Monitored Transitions:
-
Ketoconazole: m/z 531.2 → 489.3
-
Letrozole (IS): m/z 286.1 → 217.1
-
-
Method 3: UPLC-MS/MS with Carbamazepine as Internal Standard[3]
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Chromatographic Separation:
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.45 mL/min.
-
Run Time: 1.5 min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electro-spray ionization (ESI) in positive ion mode.
-
Detection: QTrap5500 mass spectrometer.
-
Monitored Transition:
-
Ketoconazole: m/z 531.2 → 489.3
-
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical cross-validation workflow and the mechanism of action of ketoconazole.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Mechanism of action of Ketoconazole via inhibition of CYP51.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ketoconazole in tablets by using three different methods | European Medical, Health and Pharmaceutical Journal [ojs.journals.cz]
- 3. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketoconazole vs. Itraconazole: A Comparative Guide for CYP3A4 Inhibition in DDI Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ketoconazole (B1673606) and itraconazole (B105839) as strong cytochrome P450 3A4 (CYP3A4) inhibitors for use in drug-drug interaction (DDI) studies. The selection of an appropriate index inhibitor is critical for accurately characterizing the metabolic pathways of investigational drugs. Historically, ketoconazole was the gold standard; however, due to safety concerns, regulatory bodies now recommend alternatives, with itraconazole being a primary choice.[1][2][3][4] This document outlines the mechanistic differences, comparative in vitro and in vivo data, and standard experimental protocols to inform study design.
Mechanism of Inhibition
The inhibitory mechanisms of ketoconazole and itraconazole on CYP3A4 are distinct. Ketoconazole acts primarily as a reversible inhibitor with a mixed competitive and noncompetitive profile, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[5][6] Its inhibition is potent and direct.
Itraconazole also acts as a competitive inhibitor.[7] However, a crucial aspect of its in vivo activity is its extensive metabolism into multiple active metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[7][8][9] These metabolites are themselves potent CYP3A4 inhibitors, with some exhibiting equal or greater potency than the parent compound.[7][10] This metabolic contribution results in a sustained and potent inhibitory effect in vivo that is crucial for predicting the full extent of DDIs.[8][11]
In Vitro Performance Comparison
In vitro studies using human liver microsomes (HLMs) are essential for determining the intrinsic inhibitory potency of a compound, typically expressed as the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Ketoconazole consistently demonstrates low nanomolar potency. Itraconazole and its metabolites also show high potency, with some metabolites being more potent than the parent drug.
| Inhibitor | Substrate Probe | System | IC50 (µM) | Ki (µM) | Reference |
| Ketoconazole | Pyrotinib (B611990) | Rat Liver Microsomes | 0.06 | - | [12][13] |
| Testosterone | Human Liver Microsomes | 1.69 | 0.92 | [14] | |
| Midazolam | Human Liver Microsomes | 1.46 | 2.52 | [14] | |
| Triazolam | Human Liver Microsomes | - | 0.011 - 0.045 | [5] | |
| Itraconazole | Pyrotinib | Rat Liver Microsomes | 0.27 | - | [12][13] |
| Midazolam | Human Liver Microsomes | 0.0061 | 0.0013 | [7] | |
| Hydroxy-ITZ | Midazolam | Human Liver Microsomes | 0.0046 | 0.0144 | [7] |
| Keto-ITZ | Midazolam | Human Liver Microsomes | 0.0070 | - | [7] |
| N-Desalkyl-ITZ | Midazolam | Human Liver Microsomes | 0.0004 | - | [7] |
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol describes a typical procedure for determining the IC50 of an inhibitor using human liver microsomes.
-
Materials: Pooled human liver microsomes (HLMs), CYP3A4 substrate (e.g., midazolam, testosterone), NADPH regenerating system, inhibitor stock solutions (ketoconazole or itraconazole), incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Preparation:
-
Prepare serial dilutions of the inhibitor in the appropriate solvent to achieve a range of final concentrations (e.g., 0.01 to 10 µM).
-
Prepare a working solution of the CYP3A4 substrate at a concentration below its Km value (e.g., 2-5 µM for midazolam).
-
-
Incubation Procedure:
-
Pre-warm HLM suspension, buffer, and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the HLM suspension (final protein concentration typically 0.1-0.2 mg/mL), buffer, and varying concentrations of the inhibitor.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate.
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Reaction Termination & Analysis:
-
After a fixed incubation time (e.g., 5-15 minutes, determined to be in the linear range of metabolite formation), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the quantity of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Clinical DDI Performance Comparison
In clinical DDI studies, the impact of an inhibitor is measured by the change in the area under the plasma concentration-time curve (AUC) of a co-administered substrate drug. A "strong inhibitor" is defined by regulatory agencies as one that causes at least a 5-fold increase in the AUC of a sensitive CYP3A4 substrate.[15] Both ketoconazole and itraconazole meet this criterion, but itraconazole is now the recommended agent for these studies.[3][4][16]
| Inhibitor | Inhibitor Regimen | Substrate | AUC Ratio (With/Without Inhibitor) | Cmax Ratio (With/Without Inhibitor) | Reference |
| Itraconazole | 200 mg, multiple days | SHR6390 | 2.11 | 1.71 | [17] |
| Itraconazole | 200 mg, multiple days | Palbociclib | 1.87 | 1.34 | [17] |
| Itraconazole | 200 mg, multiple days | Midazolam | ~6.0 (oral) | - | [15] |
| Ketoconazole | 400 mg, multiple days | Tegoprazan | ~3.0 (Predicted) | - | [15] |
Note: The magnitude of the DDI is highly dependent on the substrate used, the dosing regimen of the inhibitor, and the study population.
Experimental Protocol: Clinical DDI Study (Fixed-Sequence Design)
This protocol outlines a typical workflow for a clinical study designed to evaluate the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of an investigational drug (substrate).
-
Study Population: Typically conducted in healthy adult volunteers to minimize variability. Subjects undergo rigorous screening to ensure they meet all inclusion and exclusion criteria.
-
Design: An open-label, two-period, fixed-sequence design is common.
-
Period 1 (Baseline):
-
Subjects receive a single oral dose of the investigational drug (the CYP3A4 substrate).
-
Serial blood samples are collected over a predefined timeframe (e.g., pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to characterize its baseline pharmacokinetic (PK) profile.
-
-
Washout: A washout period of adequate duration follows Period 1 to ensure complete elimination of the investigational drug.
-
Inhibitor Administration:
-
Period 2 (Interaction):
-
On a specified day of inhibitor dosing (e.g., Day 4), subjects receive a single oral dose of the investigational drug concurrently with itraconazole.
-
The same serial blood sampling schedule from Period 1 is repeated to characterize the PK profile in the presence of the inhibitor.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Plasma concentrations of the investigational drug (and potentially its metabolites) are quantified using a validated bioanalytical method like LC-MS/MS.
-
PK parameters, including AUC (from time zero to infinity, AUC
inf) and Cmax (maximum concentration), are calculated for each subject in both periods.
-
-
Statistical Analysis: The geometric mean ratios (Period 2 / Period 1) for AUC and Cmax are calculated, along with 90% confidence intervals, to quantify the magnitude of the drug-drug interaction.
Regulatory Perspective and Conclusion
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have recommended suspending the use of ketoconazole in clinical DDI studies due to the risk of serious liver injury and other adverse effects.[2][3][19] As a result, itraconazole has emerged as the recommended strong CYP3A4 inhibitor for clinical trials.[4][16]
References
- 1. xenotech.com [xenotech.com]
- 2. xenotech.com [xenotech.com]
- 3. Best practices for the use of itraconazole as a replacement for ketoconazole in drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. The effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of the first‐in‐class ACKR3/CXCR7 antagonist, ACT‐1004‐1239 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effect of itraconazole on the safety and pharmacokinetics of antitumor SHR6390 [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Performance Evaluation of Ketoconazole-d4 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Ketoconazole-d4 as an internal standard in the bioanalysis of ketoconazole (B1673606) across various biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte of interest, ensuring it effectively accounts for variability during sample preparation and analysis. This guide presents supporting experimental data from studies utilizing different internal standards for ketoconazole analysis, offering a comparative perspective on the superior performance expected from this compound.
The Superiority of Stable Isotope-Labeled Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, the choice of internal standard is critical for achieving accurate and precise quantification. A SIL-IS, such as this compound, is chemically identical to the analyte but differs in mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte, thereby effectively compensating for variations in sample preparation, chromatographic retention times, and ionization efficiency in the mass spectrometer. This co-elution is crucial for minimizing matrix effects, which can significantly impact the accuracy and precision of quantification in complex biological matrices like plasma, serum, and urine.
While structurally similar internal standards can be used and may yield acceptable results in some cases, they are more susceptible to differential matrix effects because of differences in their chemical structure and chromatographic behavior compared to the analyte. This can lead to reduced accuracy and precision in the quantification of the target analyte.
Comparative Performance Data
The following table summarizes the performance of various analytical methods for the quantification of ketoconazole, highlighting the internal standard used and the key validation parameters. While specific data for a validated method using this compound was not available in the public literature at the time of this review, the expected performance based on the established principles of SIL-IS is included for comparison.
| Parameter | Ketoconazole with this compound (Expected) | Ketoconazole with R51012 (Structural Analog)[1][2] | Ketoconazole with Letrozole (Structural Analog) | Ketoconazole with Carbamazepine (Structural Analog) |
| Biological Matrix | Plasma, Serum, Urine | Human Plasma[1][2] | Human Plasma | Human Plasma |
| Linearity (ng/mL) | High, e.g., 1 - 10,000 | 20 - 10,000[1][2] | 0.01 - 12 | 5 - 15,000 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9985[1][2] | ≥ 0.9992 | Not specified |
| Accuracy (% Bias) | Within ± 5% | -1.4% to 0.9%[1][2] | Within acceptable criteria | Not specified |
| Precision (% RSD) | < 5% | Intra-day: ≤ 4.4%, Inter-day: ≤ 8.6%[1][2] | Within acceptable criteria | Not specified |
| Recovery (%) | Consistent and reproducible | 102% (Analyte), 106% (IS)[1][2] | 77.5% - 82.8% (Analyte), 78.3% (IS) | Not specified |
| Matrix Effect | Minimal to none | Not explicitly detailed, but potential for variability | No significant ion suppression or enhancement | Not specified |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of ketoconazole in human plasma using a stable isotope-labeled internal standard like this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 75:25 v/v with 0.1% formic acid).[1][2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualizations
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process that underscores the superiority of a stable isotope-labeled internal standard.
Caption: Decision logic for selecting an internal standard.
Experimental Workflow for Ketoconazole Analysis
This diagram outlines the key steps in a typical bioanalytical workflow using this compound.
Caption: Experimental workflow for ketoconazole analysis.
References
A Comparative Guide to Quantitative Methods for Ketoconazole Analysis Utilizing Ketoconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of ketoconazole (B1673606), where its deuterated analog, Ketoconazole-d4, is commonly employed as an internal standard (IS). The data presented is synthesized from a range of published studies, offering insights into the performance of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies. This document is intended to assist researchers in selecting and developing robust quantitative assays for ketoconazole in biological matrices.
Quantitative Method Performance Comparison
The following table summarizes the key validation parameters from several published LC-MS/MS methods for the quantification of ketoconazole. These parameters are indicative of the overall method performance, which includes the use of an internal standard like this compound to ensure accuracy and precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | 20.0 ng/mL[2][3] | 5.0 ng/mL[4] |
| Linearity Range | 5-15,000 ng/mL[1] | 20.0-10,000 ng/mL[2][3] | 5.0-1,000 ng/mL[4] |
| Intra-day Precision (%RSD) | < 4.4%[2][3] | Not explicitly stated | < 1.0%[4] |
| Inter-day Precision (%RSD) | < 8.6%[2][3] | Not explicitly stated | < 0.51%[4] |
| Intra-day Accuracy (%RE) | -0.6% to 1.4%[2][3] | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%RE) | -1.4% to 0.9%[2][3] | Not explicitly stated | Not explicitly stated |
| Recovery | 102% (Ketoconazole), 106% (IS)[2][3] | Not explicitly stated | > 77.61%[4] |
| Matrix | Human Plasma[1][2][3] | Human Plasma[2][3] | Candida albicans cell lysates[4] |
Experimental Protocols
The methodologies detailed below are representative of the common approaches found in the literature for the quantification of ketoconazole using LC-MS/MS.
Method 1: UPLC-MS/MS for Ketoconazole in Human Plasma[1]
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Internal Standard: Carbamazepine.
-
Liquid Chromatography:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.45 mL/min.
-
Run Time: 1.5 minutes.
-
-
Mass Spectrometry:
-
Instrument: QTrap5500 mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Monitored Transition (MRM): m/z 531.2 → 489.3 for Ketoconazole.
-
Method 2: HPLC-MS/MS for Ketoconazole in Human Plasma[2][3]
-
Sample Preparation: Liquid-liquid extraction with diethyl ether from alkalinized plasma.
-
Internal Standard: R51012.
-
Liquid Chromatography:
-
Column: C18 (50 x 3 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).
-
Retention Time: Approximately 1.8 minutes.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Not explicitly stated, but typically ESI for this application.
-
Monitored Transitions (MRM): m/z 531.2 → 82.1 for Ketoconazole and m/z 733.5 → 460.2 for the internal standard.
-
Method 3: LC-MS/MS for Intracellular Fluconazole in Candida albicans[4]
While this method is for fluconazole, it utilizes ketoconazole as the internal standard and the methodology is relevant.
-
Sample Preparation: Cell lysis followed by liquid-liquid extraction with methylene (B1212753) chloride.
-
Internal Standard: Ketoconazole (KCZ).
-
Liquid Chromatography:
-
Column: Zorbax SB-C18.
-
Mobile Phase: Acetonitrile and deionized water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Positive mode electrospray ionization (ESI).
-
Monitored Transitions (MRM): m/z 307.1 → 238.2 for Fluconazole and m/z 531.2 → 489.1 for Ketoconazole (IS).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Ketoconazole using LC-MS/MS.
Caption: A generalized workflow for the quantitative analysis of Ketoconazole.
Key Method Validation Parameters
This diagram outlines the logical relationship between the core validation parameters evaluated for bioanalytical methods.
Caption: Core parameters for bioanalytical method validation.
References
- 1. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Ketoconazole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of Ketoconazole-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative structural analog internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalytical method development.[1] By replacing four hydrogen atoms with deuterium, this compound becomes chemically almost identical to the analyte, ketoconazole (B1673606). This near-identical physicochemical behavior ensures that it co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer.[1] This guide will delve into the specificity and selectivity of this compound, providing a clear rationale for its superior performance.
Performance Comparison: this compound vs. Structural Analog Internal Standards
Table 1: Comparison of Precision and Accuracy
| Parameter | Analyte Concentration (ng/mL) | Deuterated IS (%CV) | Structural Analog IS (%CV) | Deuterated IS (% Accuracy) | Structural Analog IS (% Accuracy) |
| Intra-day Precision & Accuracy | 1.5 (Low QC) | <3.09 | <3.63 | 99.55 - 100.63 | 97.35 - 101.71 |
| 16 (High QC) | <3.09 | <3.63 | 99.55 - 100.63 | 97.35 - 101.71 | |
| Inter-day Precision & Accuracy | 1.5 (Low QC) | <3.09 | <3.63 | 99.55 - 100.63 | 97.35 - 101.71 |
| 16 (High QC) | <3.09 | <3.63 | 99.55 - 100.63 | 97.35 - 101.71 |
Data is representative of a comparative study on tacrolimus (B1663567) using a deuterated (Tacrolimus-13C,D2) versus a structural analog (ascomycin) internal standard.[2] %CV refers to the coefficient of variation, a measure of precision. % Accuracy refers to the closeness of the measured value to the true value.
Table 2: Comparison of Matrix Effect
| Parameter | Deuterated IS | Structural Analog IS |
| Matrix Effect (ion suppression/enhancement) | -16.64% | -28.41% |
| Compensation of Matrix Effect (Analyte/IS ratio) | 0.89% | -0.97% |
Data is representative of a comparative study on tacrolimus.[2] A lower percentage in the "Compensation of Matrix Effect" indicates better performance.
The data clearly illustrates that the deuterated internal standard provides superior precision and accuracy and more effectively compensates for matrix effects. Structural analogs, due to their different chemical structures, can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte, leading to greater variability and less reliable results.[1]
Experimental Protocols
To provide a practical understanding, the following are detailed methodologies for key experiments in a typical bioanalytical workflow for ketoconazole analysis.
Experimental Protocol 1: Quantification of Ketoconazole in Human Plasma using a Structural Analog Internal Standard (e.g., R51012)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (R51012 in methanol).
-
Add 50 µL of 1 M sodium carbonate solution and vortex.
-
Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 Series HPLC
-
Column: C18 column (50 x 3 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile (B52724):water:formic acid (75:25:1, v/v/v)[3]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
Experimental Protocol 2: General Procedure for Bioanalysis using a Deuterated Internal Standard (this compound)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further evaporation and reconstitution if needed.
2. LC-MS/MS Conditions:
-
LC System: UPLC System
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid.
-
Flow Rate: 0.45 mL/min[4]
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Ketoconazole: m/z 531.2 → 489.3[4]
-
This compound (IS): m/z 535.2 → 493.3 (or other appropriate fragment)
-
Visualizing the Rationale: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic pathway of ketoconazole.
References
Comparative Study: Ketoconazole vs. Deuterated Ketoconazole (d-Keto)
This guide provides a comprehensive comparison between the well-established antifungal agent, Ketoconazole (B1673606), and its deuterated analogue, referred to here as d-Keto. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to highlight the potential advantages of deuteration on the pharmacological profile of Ketoconazole. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic and safety profile.
Executive Summary
Ketoconazole is a broad-spectrum antifungal agent that is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This strong inhibition is responsible for numerous drug-drug interactions and has led to restrictions on its use. Deuterated ketoconazole has been developed to mitigate these issues by altering its metabolism. The primary aim of deuterating ketoconazole is to reduce the formation of reactive metabolites and lessen the mechanism-based inhibition of CYP3A4, thereby potentially offering a safer alternative with a more predictable pharmacokinetic profile.
Pharmacokinetic Profile
The substitution of hydrogen with deuterium at key metabolic sites in the ketoconazole molecule can lead to a more stable compound. This increased stability often results in a decreased rate of metabolism, which can be observed through various pharmacokinetic parameters.
Table 1: Comparative Pharmacokinetic Parameters of Ketoconazole and d-Keto
| Parameter | Ketoconazole | d-Keto (CTP-347) | Fold Change |
| Half-life (t½) | ~2-8 hours | Longer (specific data not publicly available) | Increased |
| Clearance (CL) | High | Lower | Decreased |
| Bioavailability (F) | Variable | Potentially more consistent | Improved |
| CYP3A4 Inhibition (IC50) | Potent Inhibitor | Reduced Inhibition | Decreased Potency |
Note: Specific quantitative values for d-Keto are often proprietary. The data presented is based on the general principles of deuteration and available information on deuterated ketoconazole analogs like CTP-347.
Mechanism of Action and Signaling Pathways
Ketoconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. However, Ketoconazole also potently inhibits human CYP enzymes, including those involved in steroid hormone synthesis (steroidogenesis).
Caption: Antifungal mechanism of Ketoconazole via inhibition of ergosterol synthesis.
The impact of Ketoconazole on human steroidogenesis is a significant factor in its side effect profile. By inhibiting CYP enzymes in the adrenal glands, it can decrease the production of cortisol and androgens.
Caption: Inhibition of human steroidogenesis by Ketoconazole.
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate of metabolism of Ketoconazole and d-Keto in human liver microsomes.
Methodology:
-
Human liver microsomes are incubated with Ketoconazole or d-Keto (1 µM) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
CYP3A4 Inhibition Assay
Objective: To assess the potential of Ketoconazole and d-Keto to inhibit the activity of CYP3A4.
Methodology:
-
Human liver microsomes are incubated with a CYP3A4-specific substrate (e.g., midazolam) and varying concentrations of Ketoconazole or d-Keto.
-
The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
The formation of the metabolite (e.g., 1'-hydroxymidazolam) is monitored over time using LC-MS/MS.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Experimental workflow for comparing Ketoconazole and d-Keto.
Conclusion
The deuteration of Ketoconazole presents a promising strategy to overcome the limitations of the parent drug. By reducing the rate of metabolism and mitigating the potent inhibition of CYP3A4, d-Keto has the potential to be a safer therapeutic agent with a lower propensity for drug-drug interactions. The comparative data, although limited in the public domain, strongly suggests an improved pharmacokinetic profile for the deuterated analogue. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of d-Keto.
A Comparative Analysis of Aspergillus Sensitivity to Ketoconazole and Itraconazole
For Immediate Release
LENTILLY, France – In the landscape of antifungal therapeutics, the comparative efficacy of azole agents against Aspergillus species remains a critical area of investigation for researchers and drug development professionals. This guide provides an objective comparison of the in vitro sensitivity of various Aspergillus species to two prominent azole antifungals: ketoconazole (B1673606) and itraconazole (B105839). The data presented herein, supported by established experimental protocols, aims to inform preclinical research and guide the development of novel antifungal strategies.
Executive Summary
Itraconazole consistently demonstrates superior in vitro activity against a broad range of Aspergillus species compared to ketoconazole. Multiple studies indicate that significantly lower concentrations of itraconazole are required to inhibit the growth of Aspergillus isolates, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. This heightened potency of itraconazole is reflected in its lower Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
Quantitative Data Summary
The following table summarizes the in vitro susceptibility of various Aspergillus species to ketoconazole and itraconazole, presenting MIC ranges, MIC50, and MIC90 values where available. It is important to note that MIC values can vary based on the specific methodology and testing conditions employed by different laboratories.
| Aspergillus Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| A. fumigatus | Ketoconazole | - | - | - | - | [1] |
| Itraconazole | 156 | 0.12 - >16 | 0.5 | 1 | [2][3] | |
| Itraconazole | 660 | - | 1 | 1 | [4] | |
| A. flavus | Ketoconazole | - | - | 0.63 | - | [5][6][7] |
| Itraconazole | 22 | 0.12 - 2 | 0.5 | 1 | [2][3] | |
| Itraconazole | - | - | 0.25 | - | [8] | |
| A. niger | Ketoconazole | 10 | 0.5 - 16 | - | - | [4] |
| Ketoconazole | - | - | 2.5 | - | [5][6][7] | |
| Itraconazole | 15 | 0.12 - 1 | 0.5 | 1 | [2][3] | |
| Itraconazole | 17 | 0.38 - 2 | 0.98 | 2 | [9] | |
| A. terreus | Itraconazole | 20 | 0.25 - 2 | 1 | 2 | [2][3] |
| A. nidulans | Itraconazole | 17 | 0.12 - >16 | 0.5 | 2 | [2][3] |
Experimental Protocols
The determination of in vitro antifungal susceptibility of Aspergillus species to ketoconazole and itraconazole is primarily conducted using standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3.2 guidelines.[10][11][12][13][14][15] These protocols ensure reproducibility and comparability of data across different laboratories.
Key Methodological Steps (CLSI M38-A2 / EUCAST E.DEF 9.3.2):
-
Inoculum Preparation:
-
Aspergillus isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
-
Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a specific concentration, typically verified by spectrophotometry or hemocytometer counting, to achieve a final inoculum concentration in the test wells within the range of 0.4 x 10^4 to 5 x 10^4 CFU/mL (CLSI) or 1 x 10^5 to 2.5 x 10^5 CFU/mL (EUCAST).[10][15]
-
-
Antifungal Agent Preparation:
-
Stock solutions of ketoconazole and itraconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in 96-well microtiter plates.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 46-54 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth compared to the growth control well.
-
Antifungal Susceptibility Testing Workflow.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Both ketoconazole and itraconazole belong to the azole class of antifungal agents and share a common mechanism of action. They disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6][16][17][18][19][20][21][22] This enzyme is a member of the cytochrome P450 family (CYP51).
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and permeability. Concurrently, there is an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and replication. The higher potency of itraconazole is attributed to its stronger binding affinity to the fungal CYP51 enzyme compared to ketoconazole.
Inhibition of Ergosterol Biosynthesis by Azoles.
Conclusion
References
- 1. Biochemical characterisation of ketoconazole inhibitory action on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 7. journalijpr.com [journalijpr.com]
- 8. Susceptibility Testing of Aspergillus flavus: Inoculum Dependence with Itraconazole and Lack of Correlation between Susceptibility to Amphotericin B In Vitro and Outcome In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility to amphotericin B, itraconazole, voriconazole, posaconazole and caspofungin of Aspergillus spp. isolated from patients with haematological malignancies in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. intertekinform.com [intertekinform.com]
- 12. njccwei.com [njccwei.com]
- 13. benchchem.com [benchchem.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. EUCAST Antifungal MIC Method for Moulds | PDF | Chemistry [scribd.com]
- 16. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. droracle.ai [droracle.ai]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ketoconazole-d4
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical reagents, such as the deuterated antifungal agent Ketoconazole-d4, is a critical component of responsible research and environmental stewardship. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Ketoconazole (B1673606), and by extension its deuterated analog this compound, is classified as a toxic and environmentally hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
Containment: In case of a spill, prevent the substance from entering drains or waterways. Absorb the spill with an inert material and collect it in a suitable, labeled container for disposal.
Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or aerosols.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by federal and state agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, sets the guidelines for the management of hazardous waste. This compound waste would likely be classified as hazardous due to its toxicity and environmental hazards.
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. It is crucial to consult your institution's Environmental Health and Safety (EHS) office or the relevant state agency for specific requirements.
While there are no specific disposal regulations for deuterated compounds, they should be managed according to the hazardous properties of the parent compound.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all solid waste (e.g., contaminated vials, weighing paper, PPE) and any unused product in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label should include the chemical name ("this compound"), the hazard pictograms (e.g., toxic, environmental hazard), and the accumulation start date.
-
-
Request for Pickup:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound used and the quantity designated for disposal. This is crucial for regulatory compliance and waste tracking.
-
In-Lab Chemical Degradation (Pre-treatment)
For research laboratories, chemical degradation can be a viable option to render the compound less hazardous before final disposal. Studies have shown that ketoconazole can be degraded under specific conditions. These procedures should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocols for Ketoconazole Degradation:
The following protocols are based on stress testing studies performed on ketoconazole and can be adapted for this compound.
Acid Hydrolysis:
-
Prepare a 1N solution of hydrochloric acid (HCl).
-
Dissolve a known quantity of this compound waste in a minimal amount of a suitable organic solvent (if necessary) and then add the 1N HCl solution.
-
Heat the solution on a boiling water bath. Significant degradation has been observed within minutes.[1]
-
After cooling, neutralize the solution with a suitable base (e.g., 1N sodium hydroxide).
-
The resulting solution should be collected as hazardous waste for final disposal, as the degradation products may also be hazardous.
Base Hydrolysis:
-
Prepare a 1N solution of sodium hydroxide (B78521) (NaOH).
-
Add the 1N NaOH solution to the this compound waste.
-
Heat the mixture on a boiling water bath. Degradation is typically observed after several minutes of heating.[1]
-
After cooling, neutralize the solution with a suitable acid (e.g., 1N hydrochloric acid).
-
Collect the neutralized solution as hazardous waste.
Oxidative Degradation:
-
Use a 30% solution of hydrogen peroxide (H₂O₂).
-
Treat the this compound waste with the hydrogen peroxide solution.
-
Allow the reaction to proceed at room temperature.
-
The resulting mixture should be disposed of as hazardous waste.
Data on Ketoconazole Degradation:
| Stress Condition | Reagent | Time | Degradation |
| Acid Hydrolysis | 1N HCl | 8 min | Significant |
| Base Hydrolysis | 1N NaOH | 30 min | Significant |
| Oxidative | 30% H₂O₂ | - | Significant |
| Photolytic | 254 nm UV light | 24 hours | Stable |
| Thermal | - | - | Stable |
Data summarized from stressed degradation studies on ketoconazole.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Ketoconazole-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ketoconazole-d4, a deuterated analog of the antifungal agent Ketoconazole. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] In situations with a splash hazard, a face shield is recommended. |
| Hand Protection | Wear compatible chemical-resistant gloves, such as nitrile, Viton™, or latex.[1][2] It is recommended to use powder-free gloves that comply with ASTM standard D-6978-(05)-13.[2] Change gloves frequently, especially if contaminated. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a laboratory fume hood, especially when handling fine powders.[3] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 or N100 respirator is recommended.[2] |
| Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for Ketoconazole.
-
Work in a designated, well-ventilated area, such as a chemical fume hood, particularly when working with the solid form to avoid dust formation.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before you begin.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
-
When weighing or transferring the powder, do so carefully to minimize the generation of dust.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]
-
Clean the work area and decontaminate any equipment used.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
1. Waste Characterization:
-
Ketoconazole is considered hazardous waste. While deuteration does not change the fundamental chemical hazards, it is prudent to handle this compound with the same precautions.
2. Disposal of Unused or Waste this compound:
-
Dispose of waste material at an approved hazardous waste treatment, storage, and disposal facility.
-
Do not dispose of down the drain or in the regular trash unless it has been properly deactivated or is in a form acceptable to your institution's environmental health and safety (EHS) office.
3. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.
-
Place these materials in a designated, sealed, and properly labeled hazardous waste container.
4. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for chemical containers.
Always consult your institution's specific EHS guidelines for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
